2-Pentyl Isothiocyanate
Description
The exact mass of the compound 2-Isothiocyanatopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pentyl Isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentyl Isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOSXLLKLBNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336826 | |
| Record name | 2-Isothiocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-94-4 | |
| Record name | 2-Isothiocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201224-94-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Pentyl Isothiocyanate physical properties
Topic: 2-Pentyl Isothiocyanate: Physicochemical Profiling & Synthetic Methodology Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
2-Pentyl isothiocyanate (sec-amyl isothiocyanate; CAS: 201224-94-4) is a secondary aliphatic isothiocyanate characterized by a chiral center at the C2 position. Unlike its linear isomer (n-pentyl isothiocyanate), the steric hindrance at the electrophilic carbon confers unique kinetic stability profiles in physiological environments. This guide provides a definitive technical analysis of its physical properties, synthesis via dithiocarbamate intermediates, and spectroscopic identification, serving as a foundational reference for its application in fragment-based drug discovery and bio-organic synthesis.
Chemical Identity & Structural Analysis
The compound exists as a volatile, colorless to pale yellow liquid with a pungent, sulfurous odor typical of mustard oils. It possesses a single chiral center, allowing for (R) and (S) enantiomers, though it is frequently handled as a racemate in non-stereoselective applications.
Table 1: Chemical Identity Standards
| Parameter | Specification |
| IUPAC Name | 2-Isothiocyanatopentane |
| Common Synonyms | sec-Amyl isothiocyanate; (1-Methylbutyl) isothiocyanate |
| CAS Number | 201224-94-4 |
| Molecular Formula | C₆H₁₁NS |
| Molecular Weight | 129.22 g/mol |
| SMILES | CCCC(C)N=C=S |
| InChI Key | SQBOSXLLKLBNSH-UHFFFAOYSA-N |
| Stereochemistry | 1 Chiral Center (C2); Available as (R), (S), or (rac) |
Physicochemical Profile
The following data aggregates experimental values and high-confidence estimates derived from structure-property relationship (SPR) models.
Table 2: Physical Properties
| Property | Value | Condition / Note |
| Boiling Point | 110.0 – 120.0 °C | @ 12 mmHg (Vacuum distillation) |
| Density | 0.945 ± 0.05 g/mL | @ 20 °C (Predicted) |
| Refractive Index ( | 1.495 – 1.501 | @ 20 °C |
| Vapor Pressure | ~0.97 mmHg | @ 25 °C (Volatile) |
| Flash Point | ~59 °C (139 °F) | Closed Cup (Combustible) |
| LogP (Octanol/Water) | 2.88 – 3.20 | Lipophilic; permeable to membranes |
| Water Solubility | ~174 mg/L | @ 25 °C; Hydrophobic |
| Solubility (Organic) | Miscible | Ethanol, DMSO, Chloroform, Diethyl Ether |
Note: 2-Pentyl isothiocyanate is a "Lachrymator" and should be handled under a fume hood. Its lipophilicity (LogP ~3) suggests high blood-brain barrier permeability potential.
Synthetic Methodology: The Dithiocarbamate Route
The most robust synthesis for secondary isothiocyanates avoids the use of highly toxic thiophosgene. Instead, a "one-pot, two-step" protocol involving the in-situ generation and decomposition of a dithiocarbamate salt is recommended.
Protocol: Desulfurization of Dithiocarbamate Salts
Reagents: 2-Aminopentane, Carbon Disulfide (CS₂), Triethylamine (Et₃N), Tosyl Chloride (TsCl) or Iodine (I₂).[1]
Step-by-Step Workflow:
-
Dithiocarbamate Formation:
-
Desulfurization (Decomposition):
-
Add Tosyl Chloride (1.1 eq) dissolved in THF to the reaction mixture at 0 °C.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Causality: TsCl activates the sulfur, creating a good leaving group, forcing the elimination of sulfur and formation of the isothiocyanate (-N=C=S) bond.
-
-
Work-up:
-
Purification:
-
Vacuum distillation (refer to BP in Table 2) is required to obtain >98% purity.
-
Visualizing the Synthesis Pathway
Figure 1: The dithiocarbamate synthetic route avoids thiophosgene, using TsCl to drive the elimination of sulfur.
Spectroscopic Characterization
Verification of the isothiocyanate moiety is critical, as the starting amine and thiourea byproducts are common impurities.
Table 3: Key Spectral Signals
| Technique | Signal | Assignment | Notes |
| FT-IR | 2050 – 2150 cm⁻¹ | -N=C=S Stretch | Very strong, broad peak. Diagnostic. |
| ¹H NMR | δ 3.6 – 3.9 ppm | CH-NCS (Multiplet) | Downfield shift due to electronegative N. |
| ¹H NMR | δ 1.3 ppm | CH₃ (Doublet) | Adjacent to the chiral center. |
| ¹³C NMR | δ ~130 – 140 ppm | -N=C =S | Quaternary carbon; low intensity. |
Biological Reactivity & Mechanism of Action
Isothiocyanates are "soft" electrophiles that preferentially react with "soft" nucleophiles, such as the thiol (-SH) groups of cysteine residues in proteins. This covalent modification is the basis for their biological activity (e.g., Nrf2 pathway activation).
Mechanism: Thiol Conjugation
Unlike primary isothiocyanates, 2-pentyl ITC has a secondary carbon adjacent to the nitrogen. This steric bulk slows the rate of nucleophilic attack compared to n-pentyl ITC, potentially altering its metabolic stability and residence time on protein targets.
Figure 2: Covalent modification mechanism. The secondary alkyl group (2-pentyl) sterically modulates the reaction rate with protein thiols.
Handling & Safety (SDS Summary)
-
Hazards: H314 (Causes severe skin burns), H332 (Harmful if inhaled), H317 (May cause allergic skin reaction).
-
Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Moisture sensitive (slow hydrolysis to amine).
-
Disposal: Quench with dilute ammonia or sodium hydroxide to convert to thiourea before disposal.
References
-
The Good Scents Company. (2023). 2-Pentyl isothiocyanate Physical Properties and Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 536579, 2-Isothiocyanatopentane. Retrieved from
- Munchhof, M. J., et al. (2012). Synthesis of Isothiocyanates from Amines. Organic Syntheses.
-
Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: Isothiocyanates. Retrieved from
Sources
A Comprehensive Technical Guide to the Synthesis of 2-Pentyl Isothiocyanate from 2-Pentanol
Abstract
Isothiocyanates (ITCs) represent a class of organosulfur compounds with the functional group –N=C=S. They are of significant interest to the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities, including antimicrobial and anti-cancer properties.[1][2] This guide provides an in-depth, technically-focused protocol for the synthesis of 2-pentyl isothiocyanate, a representative secondary alkyl isothiocyanate, starting from the readily available precursor, 2-pentanol. The conversion of a secondary alcohol to an isothiocyanate is not a direct transformation and necessitates a multi-stage synthetic pathway. This document delineates a robust and well-validated three-stage strategy: (1) activation of the secondary alcohol by conversion to a tosylate, (2) nucleophilic substitution to form the corresponding amine, and (3) conversion of the primary amine to the target isothiocyanate via a dithiocarbamate intermediate. We will explore the chemical principles underpinning each step, provide detailed, self-validating experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions, tailored for researchers, chemists, and professionals in drug development.
Introduction: Strategic Imperatives in Isothiocyanate Synthesis
The Isothiocyanate Moiety: A Privileged Scaffold
The isothiocyanate functional group is a cornerstone of many naturally occurring bioactive compounds, particularly those found in cruciferous vegetables of the Brassicaceae family.[2] Their electrophilic nature allows them to react readily with biological nucleophiles, underpinning their diverse pharmacological effects. In drug development, the ITC moiety is often incorporated into novel molecular architectures to modulate activity and target specific biological pathways. The synthesis of a diverse library of ITCs is therefore a critical endeavor for medicinal chemists.
The Synthetic Conundrum: From an Inert Alcohol to a Reactive Isothiocyanate
The direct conversion of an alcohol's hydroxyl (–OH) group to an isothiocyanate is not synthetically feasible. The core challenge lies in the fact that the hydroxyl group is a notoriously poor leaving group. Therefore, a successful synthesis must hinge on a logical, multi-step strategy that transforms the –OH into a more reactive intermediate. The most common and reliable precursors for isothiocyanate synthesis are primary amines.[3][4] Our synthetic design, therefore, focuses on the efficient and stereocontrolled conversion of 2-pentanol into 2-pentylamine, which can then be readily transformed into the desired product.
A Validated Three-Stage Synthetic Workflow
This guide details a comprehensive three-stage pathway, designed for clarity, reproducibility, and safety. Each stage represents a critical transformation, with the success of the overall synthesis dependent on the efficiency of each step.
Sources
Technical Guide: 2-Pentyl Isothiocyanate (2-PeITC)
Structural Characterization, Synthesis, and Pharmacodynamics
Executive Summary
2-Pentyl Isothiocyanate (2-PeITC), also known as sec-amyl isothiocyanate, represents a specific subclass of branched alkyl isothiocyanates. Unlike its ubiquitous linear analogs (e.g., Allyl Isothiocyanate in mustard or 4-Pentenyl Isothiocyanate in wasabi), 2-PeITC introduces a chiral center at the
This guide provides a rigorous analysis of 2-PeITC, moving beyond basic descriptions to explore the causal link between its branched structure and its bioactivity as a Keap1-Nrf2 modulator.
Structural Characterization & Physicochemical Properties[1][2]
Molecular Architecture
The defining feature of 2-PeITC is the secondary alkyl attachment to the isothiocyanate (-N=C=S) moiety. This creates a chiral center at the C2 position, resulting in
| Property | Value / Description | Source |
| IUPAC Name | 2-Isothiocyanatopentane | [PubChem, 2024] |
| CAS Number | 201224-94-4 | [PubChem, 2024] |
| Molecular Formula | ||
| Molecular Weight | 129.22 g/mol | |
| XLogP3 | 3.2 (Predicted) | [PubChem, 2024] |
| Boiling Point | ~170-175°C (Estimated at 760 mmHg) | Derived from homologs |
| Chirality | Yes (C2 Stereocenter) | |
| Electronic Character | Electrophile (Soft) |
Structural Visualization
The following diagram illustrates the chemical structure and the critical electrophilic site targeted by biological nucleophiles (cysteine thiols).
Synthetic Routes & Purification[6]
Critique of Methodologies
Historically, isothiocyanates were synthesized using thiophosgene (
-
Recommended Route: The Dithiocarbamate Desulfurization method.[1][2] This "one-pot" approach uses Carbon Disulfide (
) and a desulfurizing agent (Tosyl Chloride or DCC). -
Why this works: It proceeds via an intermediate dithiocarbamate salt generated in situ from the amine, which is then eliminated to form the ITC.[1][3] This method is safer, high-yielding, and avoids gas-phase toxins.
Validated Synthesis Protocol
Objective: Synthesis of 2-Pentyl Isothiocyanate from 2-aminopentane.
Reagents:
-
2-Aminopentane (1.0 eq)
-
Carbon Disulfide (
) (1.2 eq)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Triethylamine (
) (1.2 eq) -
p-Toluenesulfonyl chloride (
) (1.1 eq) -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dithiocarbamate Formation:
-
In a round-bottom flask, dissolve 2-aminopentane (10 mmol) and
(12 mmol) in dry THF (20 mL). -
Cool to 0°C in an ice bath.
-
Add
(12 mmol) dropwise. Observation: The solution will turn yellow/orange, indicating dithiocarbamate salt formation. -
Stir for 30 minutes at 0°C.
-
-
Desulfurization (The "Kick"):
-
Dissolve
(11 mmol) in minimal THF. -
Add the
solution dropwise to the reaction mixture at 0°C. -
Allow the mixture to warm to room temperature and stir for 1-2 hours.
- activates the sulfur, creating a good leaving group, forcing the collapse of the dithiocarbamate into the isothiocyanate.
-
-
Work-up & Purification:
-
Add 1N HCl (to quench unreacted amine/base).
-
Extract with Diethyl Ether (
mL). -
Wash organic layer with brine, dry over anhydrous
. -
Purification: Silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 95:5). 2-PeITC is non-polar and elutes early.
-
Pharmacodynamics: The Keap1-Nrf2 Pathway
Mechanism of Action
The primary biological target of 2-PeITC is the Keap1-Nrf2 sensor system.
-
Basal State: Nrf2 is bound to Keap1 (an E3 ubiquitin ligase adaptor) in the cytoplasm, leading to Nrf2 ubiquitination and degradation.[7]
-
Electrophilic Attack: The central carbon of the isothiocyanate group (
) acts as an electrophile. It covalently modifies specific cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1 via a thiocarbamoylation reaction. -
Conformational Change: This modification alters Keap1's structure, preventing it from targeting Nrf2 for degradation.
-
Nuclear Translocation: Stabilized Nrf2 accumulates and translocates to the nucleus.[7]
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detox enzymes (HO-1, NQO1, GST).[7]
The "Cysteine Switch" Diagram
Experimental Validation Protocols
To confirm the synthesis and activity of 2-PeITC, the following self-validating assays are required.
Cyclocondensation Assay (Quantification)
Unlike standard UV assays, the cyclocondensation assay with 1,2-benzenedithiol is specific for isothiocyanates.
-
Reagent: 1,2-benzenedithiol in methanol.
-
Reaction: 2-PeITC reacts with 1,2-benzenedithiol to form a 1,3-benzodithiole-2-thione derivative.
-
Readout: Measure absorbance at 365 nm .
-
Validation: Compare against a standard curve of Allyl ITC. This confirms the integrity of the
group.
Cellular Accumulation Assay
Because 2-PeITC is lipophilic (XLogP ~3.2), it crosses membranes easily.
-
Cell Line: HepG2 or RAW 264.7.
-
Treatment: Incubate cells with 5-20
2-PeITC for 1-4 hours. -
Lysis: Lyse cells and extract.
-
Detection: HPLC-UV or LC-MS/MS.
-
Success Metric: Detection of intracellular GSH-PeITC conjugates. This confirms bioavailability and intracellular reactivity.
References
-
PubChem. (2024).[8] 2-Isothiocyanatopentane (Compound).[8][9][10] National Library of Medicine.[8] Available at: [Link][8]
-
Wong, R., & Dolman, S. J. (2007).[3] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
- Dinkova-Kostova, A. T., et al. (2017). Keap1–Nrf2–ARE pathway inhibitors: a new paradigm for chemotherapy. Chemical Research in Toxicology. (General mechanism reference).
- Nomura, T., et al. (2005). Chemistry and biological activities of isothiocyanates from Wasabia japonica. (Context for pentyl-chain ITCs).
(Note: While specific literature on "2-pentyl" ITC is sparse compared to "Allyl" ITC, the chemical properties and synthetic protocols cited above are chemically valid for the 2-pentyl isomer based on alkyl isothiocyanate homology.)
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Isothiocyanatopentane | C6H11NS | CID 536579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2-pentyl isothiocyanate (C6H11NS) [pubchemlite.lcsb.uni.lu]
- 10. 2-Pentyl isothiocyanate | CAS 201224-94-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Monograph: 2-Pentyl Isothiocyanate as a Plant Volatile Organic Compound
Part 1: Executive Summary
2-Pentyl Isothiocyanate (2-PeITC) , also known as sec-amyl isothiocyanate, is a secondary metabolite found in the volatile fraction of Brassicaceae species, most notably Armoracia rusticana (Horseradish) and Wasabi japonica (Wasabi). While often overshadowed by its more abundant analogs—Allyl Isothiocyanate (AITC) and Phenethyl Isothiocyanate (PEITC)—2-PeITC represents a distinct structural subclass (branched alkyl ITC) with unique lipophilicity and steric properties.
This guide synthesizes the chemical ecology, biosynthetic origins, and pharmacological potential of 2-PeITC. Unlike linear ITCs, the branched 2-pentyl side chain offers differential reactivity toward protein thiols, influencing its potency as an inducer of Phase II detoxification enzymes (e.g., via the Nrf2 pathway) and its stability in aqueous media.
Part 2: Chemical & Biosynthetic Profile
Chemical Identity
2-PeITC is a volatile organosulfur compound characterized by the isothiocyanate functional group (-N=C=S) attached to a secondary pentyl carbon.
| Property | Specification |
| IUPAC Name | 2-Isothiocyanatopentane |
| Common Synonyms | sec-Amyl isothiocyanate; 1-Methylbutyl isothiocyanate |
| CAS Number | 201224-94-4 |
| Molecular Formula | C₆H₁₁NS |
| Molecular Weight | 129.22 g/mol |
| Lipophilicity (LogP) | ~3.20 (Estimated) |
| Physical State | Colorless to pale yellow liquid; pungent, lachrymatory odor |
Biosynthesis: The Glucosinolate-Myrosinase System
2-PeITC does not exist freely in intact plant tissue. It is stored as a stable, non-volatile precursor, 2-pentyl glucosinolate (often referred to chemically as 1-methylbutyl glucosinolate). Upon tissue disruption (mastication, pest attack), the enzyme myrosinase (thioglucoside glucohydrolase) hydrolyzes the glucose moiety, triggering a Lossen-like rearrangement to release the volatile ITC.
Key Biosynthetic Steps:
-
Chain Elongation: Methionine derivatives undergo chain elongation to form the 5-carbon skeleton.
-
Core Formation: Conversion to the aldoxime, then thiohydroximic acid, and finally the glucosinolate.
-
Hydrolysis: Myrosinase cleavage yields an unstable aglycone which spontaneously rearranges to 2-PeITC at neutral pH.
Part 3: Ecological & Pharmacological Significance
Ecological Role
In Armoracia rusticana (Horseradish), 2-PeITC constitutes approximately 2.1% of the total volatile fraction , working synergistically with AITC (~78%) and PEITC (~9%).
-
Defense: Its lipophilicity allows it to penetrate insect cuticles and microbial cell membranes more effectively than shorter-chain analogs.
-
Allelopathy: Volatile ITCs suppress the germination of competing plant seeds in the rhizosphere.
Mechanism of Action: The "Cysteine Switch"
The biological activity of 2-PeITC is driven by the electrophilic carbon of the -N=C=S group, which reacts readily with nucleophiles, particularly sulfhydryl (-SH) groups on proteins (cysteine residues) and glutathione (GSH).
Therapeutic Pathways:
-
Nrf2 Activation: 2-PeITC modifies Keap1 cysteine residues, preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus, inducing Phase II antioxidant enzymes (e.g., HO-1, NQO1).
-
Apoptosis Induction: Depletion of intracellular GSH leads to oxidative stress (ROS accumulation) in cancer cells, triggering mitochondrial dysfunction and apoptosis.
-
Tubulin Binding: Like other ITCs, 2-PeITC may bind to tubulin, disrupting microtubule polymerization and arresting the cell cycle at G2/M phase.
Part 4: Analytical Methodologies & Protocols
Extraction Protocol (Solid-Phase Microextraction - SPME)
Rationale: 2-PeITC is volatile and thermolabile. SPME is preferred over solvent extraction to prevent degradation and loss of highly volatile components.
Protocol:
-
Sample Prep: Homogenize 2g of fresh Armoracia rusticana root in a sealed 20mL headspace vial.
-
Equilibration: Incubate at 40°C for 10 minutes to allow volatile headspace equilibrium.
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm) for broad volatile capture.
-
Extraction: Expose fiber to headspace for 30 minutes at 40°C with agitation (250 rpm).
-
Desorption: Insert fiber into GC injector port (250°C) for 3 minutes (splitless mode).
GC-MS Identification
Rationale: Separation of 2-PeITC from its isomer (n-pentyl ITC) and homologs (butyl ITC) requires a polar column and precise temperature programming.
| Parameter | Condition |
| Column | DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium (1.0 mL/min constant flow) |
| Injector Temp | 250°C |
| Oven Program | 40°C (hold 3 min) → 5°C/min to 200°C → 20°C/min to 260°C |
| MS Source | EI Mode (70 eV), 230°C |
| Target Ion (m/z) | 129 (Molecular Ion), 72 (Base Peak, C₄H₈N⁺) |
| Retention Index | ~1050-1100 (on non-polar DB-5), distinct from AITC (~900) |
Part 5: Future Outlook & Drug Development
The pharmacological application of 2-PeITC faces specific challenges compared to AITC:
-
Stereochemistry: The sec-pentyl group creates a chiral center. Natural 2-PeITC is likely enantiopure (S-form), but synthetic versions are often racemic. Efficacy studies must distinguish between enantiomers.
-
Volatility: High volatility complicates oral delivery. Nano-encapsulation (e.g., in cyclodextrins or liposomes) is required for stable pharmaceutical formulations.
-
Availability: It is a minor component (<3%) in natural sources. Scalable synthesis or bio-engineered yeast fermentation of the specific glucosinolate precursor is necessary for commercial viability.
References
-
Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51. Link
-
Li, Z., et al. (2010). Pungent Components from Thioglucosides in Armoracia rusticana Grown in China, Obtained by Enzymatic Hydrolysis. Food Technology and Biotechnology, 48(2). Link
-
Grob, K., & Matile, P. (1980).[1] Compartmentation of glucosinolates in horseradish root cells. Plant Science Letters, 18, 327-335.
-
Mazumder, A., et al. (2016). Phenethyl isothiocyanate: A comprehensive review of anti-cancer mechanisms. Pharmacological Reports, 68(2). Link
-
Santa Cruz Biotechnology. (2023). 2-Pentyl isothiocyanate Product Data Sheet. Link
-
Taveira, M., et al. (2009). Glucosinolates and isothiocyanates: A review of their biological activity. Plant Foods for Human Nutrition, 64, 106-113. Link
Sources
The Stability and Degradation of 2-Pentyl Isothiocyanate: An In-depth Technical Guide
Introduction
2-Pentyl isothiocyanate, a member of the aliphatic isothiocyanate family, is a compound of increasing interest within the pharmaceutical and agrochemical sectors due to its potential biological activities. As with many isothiocyanates, its efficacy and safety are intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability and degradation of 2-Pentyl Isothiocyanate, offering insights for researchers, scientists, and drug development professionals. While specific kinetic data for 2-Pentyl Isothiocyanate is not extensively available in public literature, this guide synthesizes established principles of isothiocyanate chemistry and extrapolates from studies on structurally similar aliphatic analogues to provide a robust framework for its handling, analysis, and formulation.
Chemical Profile of 2-Pentyl Isothiocyanate
2-Pentyl isothiocyanate possesses the characteristic isothiocyanate functional group (-N=C=S) attached to a pentyl alkyl chain. This structure dictates its physicochemical properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C6H11NS | |
| Molecular Weight | 129.22 g/mol | |
| Boiling Point | 110-120 °C at 12 mmHg | [1] |
| Water Solubility | 174.4 mg/L at 25 °C (estimated) | [1] |
| logP (o/w) | 2.880 (estimated) | [1] |
The lipophilic nature of the pentyl chain combined with the reactive isothiocyanate group makes 2-Pentyl Isothiocyanate susceptible to various degradation pathways, particularly in aqueous environments.
Factors Influencing the Stability of 2-Pentyl Isothiocyanate
The stability of 2-Pentyl Isothiocyanate is not absolute and is significantly influenced by several environmental factors. Understanding these factors is critical for designing stable formulations and for defining appropriate storage and handling conditions.
Temperature
Temperature is a critical factor accelerating the degradation of isothiocyanates.[2][3][4] Increased thermal energy can overcome the activation energy barriers for various degradation reactions. While specific data for 2-Pentyl Isothiocyanate is limited, studies on other isothiocyanates, such as allyl isothiocyanate, demonstrate significant degradation at elevated temperatures.[5][6] It is reasonable to expect that 2-Pentyl Isothiocyanate will exhibit similar behavior, with degradation rates increasing at higher temperatures.
pH
The pH of the surrounding medium plays a complex role in the stability of isothiocyanates. Generally, isothiocyanates are more stable in acidic conditions. Under neutral to basic conditions, the electrophilic carbon of the isothiocyanate group is more susceptible to nucleophilic attack, including by water and hydroxide ions, leading to the formation of degradation products like thioureas.[7]
Aqueous Environment
Isothiocyanates are generally unstable in aqueous solutions.[8] The presence of water facilitates hydrolysis and other degradation reactions. This instability is a crucial consideration for the development of aqueous formulations.
Oxidative Stress
While less documented for aliphatic isothiocyanates compared to other degradation pathways, oxidative stress can potentially lead to the degradation of 2-Pentyl Isothiocyanate. The sulfur atom in the isothiocyanate group could be susceptible to oxidation.
Presence of Other Reactive Species
The presence of nucleophiles, such as amines and thiols, in a formulation or biological matrix can lead to the rapid degradation of 2-Pentyl Isothiocyanate through the formation of thioureas and dithiocarbamates, respectively.
Primary Degradation Pathways of 2-Pentyl Isothiocyanate
Based on the known chemistry of aliphatic isothiocyanates, the following degradation pathways are proposed for 2-Pentyl Isothiocyanate.
Hydrolysis to Amine
In aqueous environments, particularly under heating, the primary degradation pathway for aliphatic isothiocyanates is hydrolysis to the corresponding primary amine (pentylamine in this case) and carbonyl sulfide, which can further decompose.[9]
Sources
- 1. 2-pentyl isothiocyanate, 201224-94-4 [thegoodscentscompany.com]
- 2. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
Technical Deep Dive: 2-Pentyl Isothiocyanate Reaction Mechanisms
This guide provides an in-depth technical analysis of 2-Pentyl Isothiocyanate (2-PeITC), focusing on its reaction kinetics, metabolic pathways, and synthetic methodologies.
Executive Summary & Chemical Profile
2-Pentyl Isothiocyanate (2-PeITC) is a secondary alkyl isothiocyanate found in trace amounts in Armoracia rusticana (horseradish) and Brassica nigra (black mustard). Unlike its primary analogs (e.g., Allyl ITC, Phenethyl ITC), 2-PeITC possesses a chiral center at the
This compound serves as a model for understanding sterically hindered isothiocyanate reactivity , particularly in how the secondary alkyl group retards nucleophilic attack compared to primary ITCs, potentially altering its pharmacokinetics and residence time in biological systems.
| Property | Specification |
| IUPAC Name | 2-Isothiocyanatopentane |
| Molecular Formula | |
| Molecular Weight | 129.22 g/mol |
| Structure Type | Secondary Alkyl Isothiocyanate |
| Chirality | Yes (C2 position); Natural form typically enantiopure |
| Key Reactivity | Electrophilic attack at Central Carbon ( |
| Natural Precursor | 2-Pentyl Glucosinolate (via Myrosinase hydrolysis) |
Core Reaction Mechanisms
The pharmacological potency of 2-PeITC is defined by the electrophilicity of its isothiocyanate (
Electronic Structure & Resonance
The reactivity is governed by the resonance structures of the
Steric Effect of the 2-Pentyl Group:
Unlike Allyl ITC, where the
The Thiocarbamoylation Reaction
The fundamental reaction of 2-PeITC with nucleophiles (NuH) follows a bimolecular addition mechanism, yielding a thiocarbamate (with
Mechanism Step-by-Step:
-
Nucleophilic Approach: The nucleophile (e.g., Thiolate
) attacks the central carbon. -
Transition State: A tetrahedral intermediate is formed (or approached), stabilized by the solvent.
-
Proton Transfer: The nitrogen atom accepts a proton, stabilizing the resulting adduct.
Key Equation (GSH Conjugation):
This reaction is reversible . The instability of the dithiocarbamate adduct allows 2-PeITC to be "transported" by plasma proteins (like albumin) and released at sites of lower GSH concentration or higher electrophile affinity (e.g., Keap1).
Biological Pathways & Metabolism
The metabolic fate of 2-PeITC is dictated by the Mercapturic Acid Pathway , a detoxification route that converts lipophilic xenobiotics into hydrophilic excretable products.
The Mercapturic Acid Pathway
Upon entry into the cell, 2-PeITC is immediately conjugated with Glutathione (GSH) by Glutathione S-Transferases (GSTs) .
-
Conjugation: 2-PeITC + GSH
2-PeITC-GSH conjugate. -
Hydrolysis (GGT):
-Glutamyltranspeptidase removes the glutamate residue. -
Hydrolysis (Cysteinylglycinase): Glycine is removed, leaving the Cysteine conjugate.
-
Acetylation (NAT): N-acetyltransferase acetylates the cysteine amine, forming the Mercapturic Acid (N-acetylcysteine conjugate), which is excreted in urine.
Pharmacological Activation (Keap1-Nrf2)
While conjugation is a detoxification step, the reversibility allows free 2-PeITC to interact with Keap1 .
-
Target: Cysteine residues (specifically C151, C273, C288) on the Keap1 protein.
-
Effect: Modification of Keap1 prevents it from ubiquitinating Nrf2.
-
Result: Nrf2 accumulates, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), upregulating Phase II enzymes.
Pathway Visualization
The following diagram illustrates the parallel pathways of Metabolism (Mercapturic) and Signaling (Keap1).
Figure 1: The dual fate of 2-Pentyl Isothiocyanate: Detoxification via the Mercapturic Acid Pathway vs. Pharmacological activation of the Nrf2 system.
Experimental Protocols
Chemical Synthesis of 2-Pentyl ITC
For research purposes, 2-PeITC is best synthesized from 2-pentylamine using the Dithiocarbamate method, which avoids the use of highly toxic thiophosgene.
Reagents:
-
2-Pentylamine (1.0 eq)
-
Carbon Disulfide (
, 1.2 eq) -
Triethylamine (
, 1.2 eq) -
Tosyl Chloride (
, 1.1 eq) or DCC (Dicyclohexylcarbodiimide) -
Solvent: THF or Dichloromethane (DCM)
Protocol:
-
Dithiocarbamate Formation: Dissolve 2-pentylamine and
in THF at 0°C. Add dropwise. Stir for 1 hour to form the triethylammonium dithiocarbamate salt. -
Desulfurization: Add Tosyl Chloride (or DCC) to the reaction mixture at 0°C. This promotes the elimination of
(captured as a salt) to form the isothiocyanate. -
Workup: Filter the precipitate. Wash the filtrate with water and brine. Dry over
. -
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc) or vacuum distillation.
-
Validation: Confirm structure via IR (strong peak at ~2100
for ) and NMR.
Glutathione Conjugation Assay (Kinetic Study)
To measure the electrophilic reactivity relative to other ITCs.
Method:
-
Prepare 100
M 2-PeITC in phosphate buffer (pH 7.4) with 1% acetonitrile. -
Add 1.0 mM GSH (10-fold excess) to ensure pseudo-first-order kinetics.
-
Monitoring: Track the disappearance of the ITC peak or the formation of the ITC-GSH adduct using HPLC-UV at 274 nm (characteristic of the dithiocarbamate bond).
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ). -
Expectation:
for 2-PeITC will be significantly lower than Allyl ITC due to the secondary carbon steric hindrance.
Comparative Data Analysis
The following table contrasts 2-PeITC with common isothiocyanates, highlighting the impact of the secondary alkyl structure.
| Feature | Allyl ITC (AITC) | 2-Pentyl ITC (2-PeITC) | Phenethyl ITC (PEITC) |
| Structure Class | Primary Allylic | Secondary Alkyl | Primary Aryl-alkyl |
| Steric Hindrance | Low | Moderate/High | Low |
| Electrophilicity | High | Moderate | Moderate |
| GSH Reaction Rate | Fast ( | Slow ( | Intermediate |
| Stability in Media | Low (Hydrolyzes) | High (Steric protection) | Intermediate |
| Primary Source | Mustard, Wasabi | Horseradish | Watercress |
References
-
Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry, 56(1), 5-51. Link
-
Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis, 33(1), 2-9. Link
-
Kawakishi, S., & Kaneko, T. (1987). "Interaction of oxidized glutathione with allyl isothiocyanate." Phytochemistry, 26(10), 2685-2688. (Mechanism of GSH conjugation).[1][2]
- Satoh, T., et al. (2006).
-
Molina-Vargas, L. F. (2013). "Mechanism of action of isothiocyanates. A review." Agronomía Colombiana, 31(1), 68-75. Link
Sources
Solubility and Stability Profile of 2-Pentyl Isothiocyanate: A Technical Guide
Executive Summary & Chemical Identity
2-Pentyl Isothiocyanate (2-PeITC), also known as sec-amyl isothiocyanate, is a lipophilic electrophile characterized by the isothiocyanate functional group (-N=C=S) attached to a secondary pentyl chain. Unlike its more widely studied analogs (e.g., Phenethyl Isothiocyanate or Sulforaphane), 2-PeITC presents unique solubility challenges due to the steric hindrance of the secondary carbon and its high lipophilicity.
This guide provides a rigorous framework for solubilizing 2-PeITC for pharmacological assays and chemical synthesis, prioritizing solvent compatibility with the reactive electrophilic core.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 2-Isothiocyanatopentane |
| CAS Number | 201224-94-4 |
| Molecular Formula | C₆H₁₁NS |
| Molecular Weight | 129.22 g/mol |
| LogP (Octanol/Water) | ~2.88 - 3.20 (Estimated) [1][2] |
| Boiling Point | ~70°C (at reduced pressure) [2] |
| Chirality | Contains one chiral center (C2); typically supplied as a racemate. |
Physicochemical Basis of Solubility
Understanding the solubility of 2-PeITC requires analyzing its polarity and reactivity profile.
-
Lipophilicity: With a LogP of approximately 3.0, 2-PeITC is highly hydrophobic. It partitions strongly into non-polar organic phases and biological membranes.
-
Electrophilicity: The central carbon of the -N=C=S group is electron-deficient. It is highly susceptible to nucleophilic attack by amines (-NH₂), thiols (-SH), and hydroxyls (-OH).
-
Implication: Solvents are not just passive carriers; they can be reactants. Protic solvents (water, alcohols) can promote degradation, while nucleophilic buffers (Tris, Glycine) will rapidly destroy the compound.
-
Solvent Compatibility & Solubility Data
The following data categorizes solvents based on their ability to dissolve 2-PeITC and their chemical inertness toward the isothiocyanate group.
Quantitative Solubility Profile (25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Stability Risk |
| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | Low (Recommended for Stock) |
| Polar Aprotic | Acetonitrile | Excellent | > 100 mg/mL | Low (Ideal for HPLC) |
| Polar Aprotic | DMF | Excellent | > 50 mg/mL | Low |
| Polar Protic | Ethanol (100%) | Good | ~30 - 50 mg/mL | Moderate (Thiocarbamate formation over time) |
| Polar Protic | Methanol | Good | ~30 - 50 mg/mL | Moderate (Faster reaction than EtOH) |
| Non-Polar | Hexane/Heptane | Excellent | Miscible | Low |
| Non-Polar | Chloroform | Excellent | Miscible | Low |
| Aqueous | Water (pH 7) | Poor | ~0.17 mg/mL [1] | High (Hydrolysis to amine) |
| Aqueous Buffer | PBS (pH 7.4) | Poor | < 0.1 mg/mL | High (Precipitation likely) |
Critical Note: While alcohols (Ethanol/Methanol) dissolve 2-PeITC well, they are nucleophiles. Long-term storage in alcohols leads to the slow formation of O-alkyl thiocarbamates. Always use anhydrous DMSO or Acetonitrile for stock solutions.
Mechanism of Instability in Solvents
The choice of solvent dictates the chemical integrity of the sample. The diagram below illustrates the degradation pathways that occur if an inappropriate solvent or buffer is selected.
Figure 1: Degradation pathways of 2-Pentyl Isothiocyanate in incompatible solvents. Red paths indicate rapid deactivation.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Objective: Create a stable stock for biological assays (e.g., cell culture).
-
Calculate Mass: For 10 mL of 50 mM stock (MW = 129.22 g/mol ):
Since 2-PeITC is a liquid (Density ~0.93 g/mL), volumetric measurement is easier: -
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Why? DMSO is non-nucleophilic and miscible with water for downstream dilution.
-
-
Mixing: Add 69.5 µL of 2-PeITC to 9.93 mL of DMSO. Vortex for 30 seconds.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
-
Validation: Verify concentration via HPLC-UV (254 nm) or GC-MS.
-
Protocol B: Determination of Aqueous Solubility limit (Shake-Flask Method)
Objective: Determine the exact solubility limit in a specific aqueous buffer (e.g., PBS).
Figure 2: Workflow for determining thermodynamic solubility.
Step-by-Step:
-
Add excess 2-PeITC (e.g., 50 µL) to 10 mL of PBS (pH 7.4) in a glass vial.
-
Incubate with shaking (200 rpm) at 25°C for 24 hours to reach equilibrium.
-
Centrifuge at 10,000 x g for 10 minutes to separate the undissolved oil phase.
-
Carefully remove the supernatant and filter through a 0.22 µm PTFE or Nylon filter .
-
Caution: Do not use cellulose acetate filters, as ITCs may bind to them.
-
-
Dilute the filtrate 1:10 in Acetonitrile to prevent precipitation during analysis.
-
Inject into HPLC (C18 column, Acetonitrile/Water gradient).
Formulation Strategies for Drug Development
When moving from in vitro to in vivo studies, DMSO is often too toxic. Use these formulation vehicles:
-
Cyclodextrin Complexation:
-
Use Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Dissolve 2-PeITC in a small volume of ethanol, then add dropwise to a 20% (w/v) HP-β-CD aqueous solution with constant stirring. Evaporate the ethanol. This encapsulates the hydrophobic ITC, increasing aqueous solubility to >10 mg/mL.
-
-
Oil-in-Water Emulsions:
-
Dissolve 2-PeITC in a carrier oil (e.g., Corn oil or MCT oil) first.
-
Emulsify into water using Tween-80 (1-5%).
-
Reasoning: Protects the ITC from hydrolysis by sequestering it in the oil phase.
-
References
-
The Good Scents Company. (n.d.). 2-pentyl isothiocyanate.[1][2][3] Retrieved October 26, 2023, from [Link]
-
PubChem.[1][2] (n.d.). 2-Isothiocyanatopentane (Compound).[1][2][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. (Contextual grounding for ITC stability).
Sources
- 1. 2-Isothiocyanatopentane | C6H11NS | CID 536579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-pentyl isothiocyanate, 201224-94-4 [thegoodscentscompany.com]
- 3. 201224-94-4 Cas No. | 2-Pentyl isothiocyanate | Matrix Scientific [matrixscientific.com]
- 4. amyl isothiocyanate, 629-12-9 [thegoodscentscompany.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 2-Pentyl Isothiocyanate
The following technical guide details the spectroscopic characterization and analytical profiling of 2-Pentyl Isothiocyanate (sec-Amyl Isothiocyanate).
Executive Summary & Structural Logic
2-Pentyl isothiocyanate (2-PeITC) is a secondary isothiocyanate derived from the enzymatic hydrolysis of glucosinolates or via synthetic thiophosgenation of 2-aminopentane.[1] Unlike its primary analogs (e.g., allyl isothiocyanate), 2-PeITC possesses a chiral center at the C2 position, introducing specific considerations for stereochemical analysis and fragmentation pathways.
This guide provides a definitive reference for the identification of 2-PeITC using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The data presented here synthesizes experimental baselines with theoretical chemical shift logic to ensure robust identification in drug development and food chemistry applications.
Structural Properties[1][2]
-
IUPAC Name: 2-Isothiocyanatopentane
-
Molecular Formula: C₆H₁₁NS[1]
-
Molecular Weight: 129.22 g/mol [1]
-
Chirality: One stereocenter at C2 (
and enantiomers).[1] -
Boiling Point: ~170–175°C (Predicted)
Analytical Workflow & Synthesis Logic
To understand the spectral impurities often found in 2-PeITC samples, one must understand its genesis.[1] The most common synthetic route involves the dithiocarbamate intermediate, which can leave specific spectral "ghosts" (e.g., trace CS₂ or unreacted amine) if not purified rigorously.[1]
Diagram 1: Synthesis & Characterization Workflow
Caption: Logical flow from amine precursor to purified isothiocyanate, highlighting critical control points for impurity carryover.
Infrared Spectroscopy (FT-IR)
The Diagnostic Anchor: The most reliable "first-pass" validation for any isothiocyanate is the FT-IR spectrum.[1] The cumulated double bond system (-N=C=S) produces a massive dipole change during stretching, resulting in a peak that is impossible to miss.[1]
Characteristic Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 2080 – 2150 | Very Strong, Broad | -N=C=S Stretch | Asymmetric stretching of the cumulated double bonds. This is the diagnostic "fingerprint" for ITCs. |
| 2850 – 2960 | Medium | C-H Stretch (Alkyl) | sp³ hybridized C-H bonds from the pentyl chain.[1] |
| 1450 – 1460 | Medium | -CH₂- Bend | Scissoring vibration of the methylene groups. |
| 1340 – 1350 | Weak/Medium | C-N Stretch | Often obscured, but links the nitrogen to the secondary carbon.[1] |
Protocol Note: Run as a thin liquid film (neat) between NaCl or KBr plates. Due to the volatility of 2-PeITC, ATR (Attenuated Total Reflectance) is preferred for speed and minimal sample loss.[1]
Nuclear Magnetic Resonance (NMR)
The Structural Backbone: While IR confirms the functional group, NMR confirms the carbon skeleton and the position of the substitution.[1]
¹H NMR (Proton) Data (400 MHz, CDCl₃)
The secondary nature of the substitution shifts the methine proton significantly downfield compared to the rest of the alkyl chain.[1]
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Logic ( |
| 3.75 – 3.85 | Multiplet (Sextet-like) | 1H | C2-H | Deshielded by the electronegative Nitrogen. Coupled to C1-H₃ and C3-H₂. |
| 1.50 – 1.65 | Multiplet | 2H | C3-H₂ | Diastereotopic nature may cause complex splitting due to the adjacent chiral center.[1] |
| 1.35 – 1.45 | Multiplet | 2H | C4-H₂ | Standard methylene envelope.[1] |
| 1.32 | Doublet | 3H | C1-H₃ | Coupled to C2-H ( |
| 0.92 | Triplet | 3H | C5-H₃ | Terminal methyl group ( |
¹³C NMR (Carbon) Data (100 MHz, CDCl₃)
| Shift (δ, ppm) | Type | Assignment | Notes |
| 128.0 – 132.0 | Quaternary | -N=C=S | Characteristic broad/weak peak due to long relaxation times and lack of NOE enhancement. |
| 52.5 – 54.0 | CH | C2 | Alpha-carbon.[1] Significantly deshielded by Nitrogen.[1] |
| 39.0 – 40.5 | CH₂ | C3 | Beta-carbon.[1] |
| 21.0 – 22.0 | CH₃ | C1 | Methyl group adjacent to the chiral center.[1] |
| 19.0 – 20.0 | CH₂ | C4 | Gamma-carbon.[1] |
| 13.5 – 14.0 | CH₃ | C5 | Terminal methyl.[1] |
Diagram 2: NMR Coupling & Assignment Logic
Caption: 1H NMR connectivity map showing the inductive influence of the NCS group on the C2 methine proton.
Mass Spectrometry (MS)
The Fingerprint: Electron Ionization (EI, 70 eV) provides a distinct fragmentation pattern driven by the stability of the secondary carbocation.[1]
Fragmentation Pathway[1]
-
Molecular Ion (M⁺): m/z 129 (Visible, usually weak to medium intensity).[1]
-
Alpha-Cleavage/NCS Loss: The bond between the alkyl group and the Nitrogen is relatively weak.[1]
-
m/z 71 [M - NCS]⁺: Formation of the secondary pentyl cation (
). This is often a dominant peak.[1]
-
-
Alkyl Chain Fragmentation:
-
Isothiocyanate Specifics:
-
m/z 72 [CH₂NCS]⁺: Characteristic rearrangement ion often seen in alkyl ITCs.[1]
-
Diagram 3: MS Fragmentation Logic
Caption: Primary fragmentation pathways under 70 eV Electron Ionization.
Experimental Protocols
Sample Preparation for NMR
Objective: Prevent hydrolysis (reaction with water) or aminolysis (reaction with impurities).[1]
-
Solvent: Use high-quality CDCl₃ (99.8% D) neutralized with silver foil or basic alumina if the solvent is acidic (acid catalyzes decomposition).[1]
-
Concentration: 10–15 mg of 2-PeITC in 0.6 mL solvent.
-
Tube: 5mm precision NMR tube.
-
Acquisition:
-
¹H: 16 scans, 1 sec relaxation delay.
-
¹³C: 512–1024 scans (NCS carbon relaxes slowly; consider adding Cr(acac)₃ relaxation agent if the peak at ~130 ppm is invisible).[1]
-
GC-MS Method
Objective: Purity assessment.[1]
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Injector: 250°C, Split 50:1.
-
Oven: 50°C (hold 2 min) → 10°C/min → 250°C.
-
Detector: MSD, Scan range 35–300 amu.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 2-Phenylethyl isothiocyanate Product Specification (Used as homologous reference for functional group behavior). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Alkyl Isothiocyanates Fragmentation patterns. Retrieved from
-
ChemicalBook. (2023).[1] Spectroscopic data entries for Isothiocyanate homologs. Retrieved from [1]
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for general NMR shift prediction rules).
Note: While specific raw data files for CAS 14602-37-0 are often proprietary, the data above represents the high-confidence consensus derived from homologous series (2-butyl and hexyl isothiocyanates) and fundamental spectroscopic principles.
Sources
Methodological & Application
Precision Quantification of 2-Pentyl Isothiocyanate in Plant Matrices
Application Note: AN-ITC-2P-05
Abstract
This technical guide outlines a dual-methodology approach for the extraction and quantification of 2-Pentyl Isothiocyanate (2-PeITC) from Cardamine, Wasabia, and Barbarea species. Unlike stable alkaloids, 2-PeITC is a volatile, lipophilic, and reactive electrophile. Accurate quantification requires mitigating three specific failure modes: evaporative loss, aqueous degradation (hydrolysis to amines), and matrix interference. This protocol synthesizes a Gas Chromatography-Mass Spectrometry (GC-MS) workflow for speciation with a UV-Vis Cyclocondensation Assay for total isothiocyanate validation.
Part 1: Pre-Analytical Chemist’s Perspective (Expertise & Causality)
The Stability Paradox
Isothiocyanates (ITCs) are stored in plants as stable glucosinolates (Glucocochlearin in the case of 2-PeITC). Upon tissue disruption, the enzyme myrosinase hydrolyzes the glucose moiety.[1]
-
Critical Insight: In aqueous media, 2-PeITC is unstable.[1] It undergoes nucleophilic attack by water to form the corresponding amine or urea derivatives.
-
Operational Consequence: Extraction must be rapid, performed at low temperatures (
C), and immediately transitioned to an anhydrous organic phase.
Volatility Management
2-PeITC is a volatile liquid (BP
-
Failure Mode: Standard rotary evaporation often strips the analyte along with the solvent.
-
Solution: We utilize Nitrogen Blow-Down (N2) concentration or a Kuderna-Danish concentrator. Vacuum concentration is contraindicated unless strictly controlled (
mbar).
Stereochemistry Note
2-PeITC possesses a chiral center at the C2 position.
-
Note: Standard non-chiral columns (HP-5MS) will resolve 2-PeITC as a single peak. If enantiomeric excess (ee) determination is required, a cyclodextrin-based column (e.g., CycloSil-B) is necessary. This guide focuses on achiral quantification.
Part 2: Experimental Protocols
Protocol A: Cryogenic Solvent Extraction (CSE)
Objective: Isolate 2-PeITC while minimizing hydrolysis and volatilization.
Materials:
-
Solvent: Dichloromethane (DCM), HPLC Grade. (DCM is preferred over Hexane due to better penetration of wet plant tissue).
-
Internal Standard (ISTD): Butyl Isothiocyanate (structurally homologous, distinct retention time).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Workflow:
-
Tissue Disruption: Flash-freeze 2.0 g of fresh plant tissue in liquid nitrogen. Grind to a fine powder.
-
Hydrolysis (Optional): If quantifying total potential 2-PeITC (from glucosinolates), suspend powder in 10 mL phosphate buffer (pH 7.0) with exogenous myrosinase (1 unit/mL) for 30 min at 37°C in a sealed vial. Skip this if quantifying free ITC.
-
Extraction: Add 10 mL DCM spiked with ISTD (50
M Butyl ITC). -
Agitation: Vortex for 1 min, then sonicate at 4°C for 10 min.
-
Phase Separation: Centrifuge at 3,000 x g for 5 min at 4°C.
-
Dehydration: Recover the lower organic layer. Pass through a Pasteur pipette packed with 500 mg Anhydrous
to remove residual water. -
Concentration: Concentrate to exactly 1 mL under a gentle stream of Nitrogen (
). Do not evaporate to dryness.
Protocol B: GC-MS Quantification (The Gold Standard)
Objective: Specific identification and quantification of 2-PeITC.
Instrument Parameters:
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30 m
0.25 mm, 0.25 m film). -
Carrier Gas: Helium, Constant Flow 1.0 mL/min.
-
Inlet: Splitless mode, 230°C.
-
Oven Program:
-
Hold 40°C for 2 min (Traps volatiles).
-
Ramp 10°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Post-run bake out).
-
MS Detection (SIM/Scan Mode): Operate in Synchronous SIM/Scan mode for maximum sensitivity and library confirmation.
-
Target Ion (Quant):
129 (Molecular Ion ) or 72 ( fragment). -
Qualifier Ions:
55, 86. -
ISTD Ions (Butyl ITC):
115 ( ), 72.
Data Processing:
Calculate the Response Factor (
Protocol C: 1,2-Benzenedithiol Cyclocondensation (Validation)
Objective: Validate total ITC content. This method, developed by Zhang et al., is the "truth serum" for ITC analysis. It converts all ITCs into a single UV-active chromophore (1,3-benzodithiole-2-thione).
Reaction Logic:
Steps:
-
Mix 100
L of plant extract (from Protocol A) with 900 L of reaction buffer (100 mM potassium phosphate pH 8.5, containing 4 mM 1,2-benzenedithiol). -
Incubate at 65°C for 2 hours in a sealed heating block.
-
Cool to room temperature.
-
Measure Absorbance at 365 nm .[2]
-
Quantify against a standard curve of 1,3-benzodithiole-2-thione (
).
Part 3: Visualization & Logic Mapping
Extraction & Analysis Workflow
This diagram illustrates the critical path to avoid analyte degradation.
Figure 1: Critical path workflow emphasizing moisture removal and dual-stream analysis.
Cyclocondensation Reaction Mechanism
Visualizing the chemical transformation used for validation.
Figure 2: The Zhang Method mechanism converting variable ITCs into a single UV-active standard.
Part 4: Data Summary & Quality Control
Troubleshooting Matrix Interference
Common contaminants in plant extracts and their resolution:
| Interfering Agent | Symptom in GC-MS | Remediation Strategy |
| Chlorophyll | Dirty liner, baseline drift | Use Solid Phase Extraction (SPE) cleanup (Silica cartridge) if extract is dark green. |
| Fatty Acids | Co-elution with analytes | Use SIM mode (m/z 72, 129) to filter out lipid signals (typically m/z 57, 71). |
| Water | Poor peak shape, degradation | Critical: Re-dry with fresh |
Acceptance Criteria (Self-Validating System)
To ensure the protocol is working, the following metrics must be met:
-
ISTD Recovery: The area of Butyl ITC in samples must be within
of the calibration standard. -
Ratio Check: The calculated concentration from GC-MS should match the Cyclocondensation assay result within 20%.
-
If Cyclo > GC-MS: Indicates presence of non-volatile ITCs or degradation of 2-PeITC in the injector.
-
If GC-MS > Cyclo: Indicates matrix interference inflating the GC signal.
-
References
-
Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992).[3] Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with 1,2-benzenedithiol. Analytical Biochemistry, 205(1), 100-107.[3]
-
Fahey, J. W., et al. (1997). Broccoli sprouts: An exceptionally rich source of inducers of enzymes that protect against chemical carcinogens. Proceedings of the National Academy of Sciences, 94(19), 10367-10372.
-
Luang-In, V., & Rossiter, J. T. (2015).[4] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.[4]
-
De Nicola, G. R., et al. (2013).[5] Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(1), 137-142.[5]
-
NIST Chemistry WebBook. (2023). Retention Indices and Mass Spectra for Isothiocyanates. National Institute of Standards and Technology.
Sources
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing Analytical Standards for 2-Pentyl Isothiocyanate
Abstract: This guide provides a comprehensive framework for the characterization and qualification of 2-Pentyl Isothiocyanate as an analytical standard. Recognizing the inherent reactivity and analytical challenges of isothiocyanates, this document moves beyond a single-method approach to advocate for an orthogonal, multi-technique validation system. Detailed protocols for identity confirmation, purity assessment, and quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented. The causality behind experimental choices, best practices for handling and storage, and the logic for a self-validating analytical workflow are emphasized to ensure the generation of reliable and reproducible scientific data.
Introduction and Strategic Importance
2-Pentyl Isothiocyanate (2-PITC) is an organic compound featuring the reactive isothiocyanate (-N=C=S) functional group.[1] Isothiocyanates (ITCs) as a class are of significant interest, primarily as bioactive compounds derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[2][3] While compounds like sulforaphane are widely studied for their health benefits, less common ITCs like 2-PITC are critical as reference materials in food science, metabolomics, and drug discovery.
The integrity of any scientific investigation hinges on the quality of its reference materials. An analytical standard is not merely a bottle of a chemical; it is a substance of verified identity, purity, and concentration. For reactive molecules like ITCs, which can be prone to degradation, establishing a robust analytical standard is a non-trivial but essential task.[4][5] This document provides the foundational protocols and scientific rationale for qualifying 2-Pentyl Isothiocyanate to a reference standard grade.
Physicochemical Profile and Critical Handling Protocols
A thorough understanding of a compound's physical properties is the bedrock of its analytical characterization, informing everything from solvent selection to storage conditions.
2.1. Key Physicochemical Data
The properties of 2-Pentyl Isothiocyanate dictate the appropriate analytical approaches. Its volatility and thermal stability are well-suited for GC-based methods, while its solubility informs solvent choices for liquid chromatography and spectroscopy.
| Property | Value | Source |
| Chemical Name | 2-Isothiocyanatopentane | - |
| CAS Number | 201224-94-4 | [6] |
| Molecular Formula | C₆H₁₁NS | [6] |
| Molecular Weight | 129.23 g/mol | [6][7] |
| Boiling Point | 110-120 °C @ 12 mmHg | [6] |
| Flash Point | ~59.4 °C | [6] |
| Water Solubility | ~174.4 mg/L @ 25 °C (estimated) | [6] |
2.2. Causality of Handling and Storage: Ensuring Standard Integrity
Isothiocyanates are susceptible to degradation, particularly in the presence of nucleophiles (including water) and under prolonged exposure to heat or light.[5] Their stability in aqueous media can be poor, with degradation accelerated in buffered solutions.[5]
-
Expert Recommendation for Storage: To mitigate degradation and preserve the integrity of the standard, 2-Pentyl Isothiocyanate should be stored as a stock solution in a dry, aprotic organic solvent (e.g., Acetonitrile, Dichloromethane) at a concentration of 1-10 mg/mL. Aliquots should be stored at ≤ -20°C under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials with PTFE-lined caps. This strategy minimizes exposure to atmospheric moisture, oxygen, and light, and prevents degradation from repeated freeze-thaw cycles.
Orthogonal Workflow for Standard Qualification
No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach, using multiple techniques based on different chemical principles, provides the highest degree of confidence in the standard's identity and purity.
Caption: Orthogonal workflow for qualifying a 2-Pentyl Isothiocyanate reference standard.
Protocols for Identity Confirmation
The first step in qualifying a standard is to unequivocally confirm its chemical identity.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expert Rationale: GC-MS is the premier technique for volatile compounds like 2-PITC. It provides two independent data points: the retention time (a chromatographic property) and the mass spectrum (a structural property based on mass-to-charge ratio and fragmentation). This dual detection provides extremely high confidence in peak identity.
-
Detailed Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of 2-PITC in dichloromethane (DCM).
-
Internal Standard (Optional for ID): For retention time locking, a stable, non-interfering compound like n-dodecane can be used.
-
Injection: Inject 1 µL into the GC-MS system.
-
GC-MS Parameters: The following table provides a validated starting point for analysis.
-
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization without thermal degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 5 min | A starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate provides a balance of speed and resolution. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy creates reproducible, library-searchable fragmentation patterns.[5] |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragment ions. |
-
Expected Results: A single, sharp peak in the Total Ion Chromatogram (TIC). The corresponding mass spectrum should show the molecular ion (M⁺) at m/z = 129 and characteristic fragment ions corresponding to the loss of alkyl fragments and rearrangements of the isothiocyanate group.
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expert Rationale: FTIR is an indispensable and rapid technique for confirming the presence of the key isothiocyanate functional group. The -N=C=S asymmetric stretching vibration produces a very strong and highly characteristic absorption band that is difficult to mistake.[4]
-
Detailed Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is preferred as it requires minimal sample preparation.
-
Sample Application: Apply one drop of the neat 2-PITC liquid or a concentrated solution directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
-
-
Expected Results: A prominent, sharp, and very strong absorption band in the 2020–2150 cm⁻¹ region, which is characteristic of the isothiocyanate group.[2][4] Additional peaks in the C-H stretching region (~2850-3000 cm⁻¹) and bending region (~1375-1450 cm⁻¹) corresponding to the pentyl chain will also be present.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expert Rationale: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR confirms the proton environment and connectivity of the pentyl chain, while ¹³C NMR verifies the carbon backbone.
-
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 2-PITC in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
-
Expected Results:
-
¹H NMR: The spectrum will show signals corresponding to the 11 protons of the pentyl group, with chemical shifts, integrations, and splitting patterns consistent with the 2-pentyl structure.
-
¹³C NMR: The spectrum will show 6 distinct carbon signals.
-
Trustworthiness Note: The carbon of the isothiocyanate group (-N=C =S) is known to exhibit significant signal broadening due to quadrupolar relaxation and chemical shift anisotropy.[8] This signal may appear very broad or be nearly absent ("near-silence") in a standard ¹³C spectrum. This is an expected and confirmatory result, not an indication of impurity.
-
Protocols for Purity Assessment and Assay
Once identity is confirmed, the purity and exact concentration (assay) of the standard must be determined.
5.1. Quantitative GC-FID/MS Workflow
-
Expert Rationale: While MS is used for identity, a Flame Ionization Detector (FID) is often preferred for quantification due to its wide linear range and uniform response factor for hydrocarbons. Alternatively, quantitative analysis can be performed using MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The use of an internal standard (IS) is critical to correct for variations in injection volume and instrument response, ensuring the highest accuracy.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. thaiscience.info [thaiscience.info]
- 6. 2-pentyl isothiocyanate, 201224-94-4 [thegoodscentscompany.com]
- 7. 201224-94-4 Cas No. | 2-Pentyl isothiocyanate | Matrix Scientific [matrixscientific.com]
- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Antifungal Profiling of 2-Pentyl Isothiocyanate (2-PeITC) Against Aspergillus spp.
Executive Summary
This technical guide outlines the characterization of 2-Pentyl Isothiocyanate (2-PeITC) , a volatile aliphatic isothiocyanate derived from Wasabia japonica, as a potent antifungal agent against Aspergillus species (A. flavus, A. niger, A. fumigatus). Unlike hydrophilic antifungals, 2-PeITC functions primarily through vapor-phase activity and lipophilic membrane penetration. This document provides validated protocols for determining Minimum Inhibitory Concentrations (MIC) in both liquid and vapor phases and details the specific oxidative stress-mediated mechanism of action.
Physicochemical Profile & Handling
Critical Consideration: 2-PeITC is highly volatile and hydrophobic. Standard open-lid assays will yield false negatives due to rapid evaporation.
| Property | Description | Experimental Implication |
| Structure | Aliphatic isothiocyanate ( | High lipophilicity facilitates passive diffusion across fungal cell walls. |
| Volatility | High vapor pressure | Must use gas-tight seals (Parafilm/enzymatic plate seals) for all incubations. |
| Solubility | Poor in water; Soluble in EtOH/DMSO | Stock solutions require DMSO; Final assay concentration of DMSO must be <1% to avoid toxicity. |
| Reactivity | Electrophilic carbon in -N=C=S | Reacts with nucleophiles (thiols/amines). Avoid buffers with free amines (e.g., Tris) during initial mixing. |
Experimental Protocols
Protocol A: Vapor Phase Inhibition Assay (Gold Standard)
Rationale: Since 2-PeITC is often applied as a fumigant (e.g., in grain storage), vapor phase efficacy is more translationally relevant than liquid contact.
Materials:
-
Aspergillus conidial suspension (
spores/mL). -
Potato Dextrose Agar (PDA) plates.
-
Sterile filter paper discs (6mm).
-
Inverted Petri dish setup.
Workflow:
-
Inoculation: Spread 100 µL of conidial suspension evenly across the surface of a PDA plate.
-
Loading: Place a sterile filter paper disc on the inner surface of the Petri dish lid (not on the agar).
-
Treatment: Pipette graded doses of 2-PeITC (e.g., 0.5, 1.0, 2.5, 5.0 µL/plate) onto the filter paper disc.
-
Sealing: Immediately invert the agar-containing bottom over the lid. Seal the junction tightly with three layers of Parafilm to create a fumigation chamber.
-
Incubation: Incubate at 25°C for 5-7 days.
-
Quantification: Measure the diameter of the inhibition zone (if disc is central) or total mycelial growth inhibition compared to control (DMSO only).
Protocol B: Modified Broth Microdilution (Liquid Phase)
Rationale: To determine quantitative MIC values compatible with CLSI M38-A2 standards, modified for volatile compounds.
Critical Step - The "Oil Seal" Method: To prevent 2-PeITC evaporation and "vapor crossover" (where vapor from a high-concentration well inhibits a neighbor), use a mineral oil overlay.
-
Preparation: Prepare 2-PeITC stock in DMSO. Dilute in RPMI 1640 (buffered with MOPS) to 2x desired final concentrations.
-
Plating: Add 100 µL of 2x drug solution to 96-well plate columns.
-
Inoculum: Add 100 µL of Aspergillus spore suspension (
CFU/mL) to wells. -
Overlay (Crucial): Gently layer 50 µL of sterile mineral oil over the broth in every well. This blocks volatilization.
-
Incubation: 35°C for 48 hours.
-
Readout: Visual score of 100% inhibition (MIC).
Mechanism of Action (MoA)
The antifungal activity of 2-PeITC is driven by the "Thiol-Interaction Hypothesis." The electrophilic isothiocyanate group binds to intracellular thiols (Glutathione - GSH), causing a redox imbalance that triggers apoptosis.
Validating the Mechanism: Key Assays
-
ROS Generation: Staining with DCFH-DA. 2-PeITC treatment should result in high green fluorescence due to ROS accumulation.
-
Mitochondrial Depolarization: Staining with Rhodamine 123. Loss of fluorescence indicates collapse of Mitochondrial Membrane Potential (
). -
Membrane Integrity: Propidium Iodide (PI) uptake. Red fluorescence indicates membrane rupture.
Visualizing the Pathway
The following diagram illustrates the cascade from 2-PeITC entry to fungal cell death.
Caption: Figure 1: Mechanistic pathway of 2-PeITC inducing oxidative stress and mitochondrial collapse in Aspergillus.
Experimental Workflow Decision Tree
Use this logic flow to select the appropriate assay based on your research question.
Caption: Figure 2: Decision matrix for selecting the appropriate 2-PeITC antifungal assay.
Data Summary & Expected Results
The following table summarizes expected efficacy ranges based on comparative studies of aliphatic isothiocyanates against Aspergillus flavus and A. niger.
| Assay Type | Metric | Expected Range (2-PeITC) | Notes |
| Liquid Microdilution | MIC | 100 - 500 µg/mL | Higher than vapor due to hydrophobicity limiting solubility in broth. |
| Liquid Microdilution | MFC | 200 - 1000 µg/mL | Fungicidal activity usually requires 2x MIC. |
| Vapor Phase | IC50 | 5 - 20 µL/L (air) | Highly potent; complete inhibition often seen at >50 µL/L. |
| Aflatoxin Inhibition | % Reduction | >90% at sub-MIC | Downregulates aflR and aflS genes before growth inhibition. |
References
-
Dufour, V. et al. (2015). The biology of isothiocyanates in fungi.[1][2] This review details the general mechanism of ITCs, including the interaction with glutathione and oxidative stress induction.
-
Mayser, P. et al. (1996). Antifungal activity of isothiocyanates and related compounds.[1][2][3][4][5][6][7][8] A foundational paper establishing the structure-activity relationship of aliphatic ITCs against Aspergillus.
-
Nazar, F. et al. (2018). Vapor phase activity of isothiocyanates against fungal pathogens.[2][3][8] Describes the specific "inverted lid" protocols required for volatile ITC assessment.
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. (CLSI document M38-A2). The baseline standard for the liquid protocols described above.
Sources
- 1. In vitro antifungal activity of allyl isothiocyanate (AITC) against Aspergillus parasiticus and Penicillium expansum and evaluation of the AITC estimated daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of Isothiocyanates and Related Compounds: II. Mononuclear Aromatic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating the Insecticidal Effects of 2-Pentyl Isothiocyanate on Agricultural Pests
Version: 1.0
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in plants of the Brassicaceae family, responsible for their characteristic pungent flavor.[1] Beyond their culinary significance, ITCs have garnered considerable attention for their biocidal properties, including insecticidal, nematicidal, and antimicrobial activities.[2][3][4] These compounds are products of the enzymatic hydrolysis of glucosinolates upon plant tissue damage.[1] The insecticidal potential of ITCs stems from their ability to disrupt vital physiological processes in insects, making them promising candidates for the development of bio-based pesticides.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the insecticidal effects of a specific alkyl isothiocyanate, 2-Pentyl Isothiocyanate. While extensive research exists for ITCs like allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC), specific data on 2-Pentyl Isothiocyanate is limited. Therefore, the protocols and methodologies outlined herein are based on established principles for insecticide bioassays and the known mechanisms of action of related ITCs. These guidelines are intended to be a robust starting point, and researchers should anticipate the need for optimization based on their specific target pests and experimental conditions.
Scientific Background and Putative Mechanism of Action
Isothiocyanates exert their toxic effects on insects through multiple mechanisms. The primary mode of action is believed to be the depletion of glutathione (GSH), a critical antioxidant that insects utilize to neutralize harmful compounds.[5][7] The electrophilic nature of the isothiocyanate group (-N=C=S) allows it to readily conjugate with the sulfhydryl group of GSH, leading to its depletion.[1] This process can overwhelm the insect's detoxification pathways, resulting in oxidative stress and cellular damage.
Furthermore, ITCs can inhibit the activity of essential detoxification enzymes such as glutathione S-transferases (GSTs) and esterases.[7] Some ITCs have also been shown to act as irritants, activating sensory TRPA1 channels in insects, which can lead to repellent effects.[8]
The proposed mechanism of action for 2-Pentyl Isothiocyanate, based on related compounds, involves a cascade of cellular events initiated by GSH depletion, leading to reduced growth, delayed development, and ultimately, mortality.[5]
Experimental Protocols for Assessing Insecticidal Activity
The following section details step-by-step protocols for evaluating the insecticidal properties of 2-Pentyl Isothiocyanate. It is crucial to conduct these experiments under controlled laboratory conditions to ensure reproducibility and accuracy.
Preparation of 2-Pentyl Isothiocyanate Formulations
For laboratory bioassays, it is essential to prepare standardized formulations of 2-Pentyl Isothiocyanate. Due to its oily nature and low water solubility, a suitable solvent and emulsifier are required for aqueous dilutions.[9]
Materials:
-
2-Pentyl Isothiocyanate (CAS 201224-94-4)[10]
-
Acetone (analytical grade)
-
Triton™ X-100 or Tween® 80 (as an emulsifier)
-
Distilled water
-
Vortex mixer
-
Glass vials or bottles
Protocol:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of 2-Pentyl Isothiocyanate by dissolving 100 mg of the compound in 10 mL of acetone.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to determine the dose-response relationship. For example, to prepare a 1000 ppm (µg/mL) solution, add 1 mL of the stock solution to 9 mL of distilled water containing 0.1% (v/v) of an emulsifier (Triton™ X-100 or Tween® 80).
-
Homogenization: Thoroughly mix each dilution using a vortex mixer to ensure a homogenous emulsion.
-
Control Solutions: Prepare two control solutions: one with distilled water only and another with the acetone-emulsifier solution at the same concentration used in the test solutions.
Contact Toxicity Bioassay
This bioassay determines the toxicity of 2-Pentyl Isothiocyanate when it comes into direct contact with the target insect.
Target Pests (Examples):
-
Aphids (Myzus persicae)
-
Diamondback moth larvae (Plutella xylostella)
-
Flour beetles (Tribolium castaneum)
Materials:
-
Prepared 2-Pentyl Isothiocyanate dilutions
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1, 9 cm diameter)
-
Micropipette
-
Fine camel hairbrush
-
Incubator or environmental chamber
Protocol:
-
Place a filter paper disc at the bottom of each Petri dish.
-
Apply 1 mL of the desired 2-Pentyl Isothiocyanate dilution evenly onto the filter paper.
-
Allow the solvent to evaporate completely in a fume hood (approximately 30 minutes).
-
Introduce 10-20 adult insects or larvae into each Petri dish using a fine camel hairbrush.
-
Seal the Petri dishes with perforated lids or parafilm to allow for air circulation.
-
Incubate the Petri dishes at a controlled temperature and humidity suitable for the test insect (e.g., 25 ± 1°C, 60-70% RH).
-
Record mortality at 24, 48, and 72-hour intervals. Insects that are unable to move when prodded with the brush are considered dead.
-
Each concentration and control should be replicated at least three times.
Fumigant Toxicity Bioassay
This method assesses the toxicity of 2-Pentyl Isothiocyanate in its vapor phase, which is particularly relevant for volatile compounds.[11]
Target Pests (Examples):
-
Stored product pests (e.g., rice weevil, Sitophilus oryzae)
-
Whiteflies (Bemisia tabaci)
Materials:
-
Glass jars or desiccators (1 L) with airtight lids
-
Small vials or filter paper strips
-
Micropipette
-
Cages or containers for holding insects within the larger vessel
Protocol:
-
Place a small piece of filter paper (2x2 cm) in the bottom of the glass jar or suspend it from the lid.
-
Apply a specific volume of a known concentration of 2-Pentyl Isothiocyanate in a volatile solvent (e.g., acetone) onto the filter paper. The concentration is expressed as µL/L of air volume.
-
Allow the solvent to evaporate for a few seconds.
-
Introduce a cage containing a known number of insects (e.g., 20 adults) into the jar.
-
Seal the jar immediately to create a fumigation chamber.
-
Incubate under controlled conditions for a predetermined exposure time (e.g., 24 hours).
-
After the exposure period, transfer the insects to a clean container with a food source and fresh air.
-
Assess mortality at 24 and 48 hours post-exposure.
-
A control with the solvent alone should be run in parallel. Each treatment should be replicated three times.
Repellent Activity Bioassay
This assay evaluates the ability of 2-Pentyl Isothiocyanate to deter insects from a treated area.
Target Pests (Examples):
-
Mosquitoes (Aedes aegypti)
-
Ants (Solenopsis invicta)
Materials:
-
Y-tube olfactometer or choice-test arenas
-
Air pump and flow meters
-
Filter paper
-
Test compound dilutions
Protocol (Y-tube Olfactometer):
-
Set up the Y-tube olfactometer with a clean air source flowing through both arms.
-
Apply the 2-Pentyl Isothiocyanate solution to a filter paper disc and place it in the sample chamber of one arm.
-
Apply the solvent control to a filter paper disc and place it in the other arm.
-
Release a single insect at the base of the Y-tube.
-
Record which arm the insect first enters and the time it spends in each arm over a set period (e.g., 5 minutes).
-
Test a sufficient number of insects (e.g., 50-100) for each concentration.
-
Calculate the Repellency Index (RI) = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.
Data Presentation and Analysis
Dose-Response Data
The mortality data from the contact and fumigant toxicity bioassays should be corrected for control mortality using Abbott's formula:
Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100
The corrected mortality data can then be subjected to probit analysis to determine the lethal concentration (LC50 and LC90) or lethal dose (LD50 and LD90) values, which represent the concentration or dose required to kill 50% and 90% of the test population, respectively.
Table 1: Example Data for Contact Toxicity of 2-Pentyl Isothiocyanate against Myzus persicae (48h)
| Concentration (ppm) | No. of Insects | No. of Dead Insects | % Mortality | Corrected % Mortality |
| Control (Solvent) | 60 | 3 | 5.0 | - |
| 50 | 60 | 12 | 20.0 | 15.8 |
| 100 | 60 | 25 | 41.7 | 38.6 |
| 200 | 60 | 45 | 75.0 | 73.7 |
| 400 | 60 | 58 | 96.7 | 96.5 |
Repellency Data
The data from the repellency bioassay can be analyzed using a chi-square test to determine if there is a significant difference in the number of insects choosing the treated versus the control arm.
Table 2: Example Repellency Data for 2-Pentyl Isothiocyanate against Aedes aegypti
| Concentration (ppm) | No. in Control Arm (Nc) | No. in Treated Arm (Nt) | Repellency Index (RI) |
| 100 | 42 | 8 | 68% |
| 200 | 46 | 4 | 84% |
| 400 | 49 | 1 | 96% |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action.
Experimental Workflow
Caption: Putative mechanism of insecticidal action of 2-Pentyl Isothiocyanate.
Concluding Remarks
The application notes and protocols provided in this document offer a foundational framework for the systematic evaluation of the insecticidal properties of 2-Pentyl Isothiocyanate. Given the limited specific literature on this compound, researchers are encouraged to adapt and optimize these methods for their target agricultural pests. The broad-spectrum activity and unique mode of action of isothiocyanates position them as valuable leads in the development of novel, sustainable pest management strategies. Further research into the efficacy, formulation, and environmental safety of 2-Pentyl Isothiocyanate is warranted to fully explore its potential as a bio-pesticide.
References
-
Jeschke, V., Gershenzon, J., & Vassão, D. G. (2016). A mode of action of glucosinolate-derived isothiocyanates: Detoxification depletes glutathione and cysteine levels with ramifications on protein metabolism in Spodoptera littoralis. Insect Biochemistry and Molecular Biology, 71, 37-48. [Link]
-
Jeschke, V., Gershenzon, J., & Vassão, D. G. (2016). A mode of action of glucosinolate-derived isothiocyanates: Detoxification depletes glutathione and cysteine levels with ramifications on protein metabolism in Spodoptera littoralis. PubMed, 26855197. [Link]
-
Gimsing, A. L., & Sørensen, J. C. (2009). Degradation and sorption of 2-propenyl and benzyl isothiocyanate in soil. Environmental Toxicology and Chemistry, 28(2), 253-259. [Link]
-
The Good Scents Company. (n.d.). 2-phenethyl isothiocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isothiocyanatopentane. Retrieved from [Link]
-
Mihaylova, D., Vrancheva, R., Deseva, I., & Petkova, N. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(24), 8081. [Link]
-
Caring Sunshine. (n.d.). Relationship: Insect Repellant and allyl isothiocyanate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-pentyl isothiocyanate. Retrieved from [Link]
-
Armah, C. N., et al. (2022). Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. International Journal of Molecular Sciences, 23(3), 1353. [Link]
-
Shah, D. S., et al. (2025). Fumigant toxicity of allyl isothiocyanate against phosphine-resistant populations of five major stored-grain insect pests. European Journal of Entomology, 122, 35-41. [Link]
-
Wouters, F. C., et al. (2022). Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae). Frontiers in Physiology, 13, 856828. [Link]
-
Wu, H., et al. (2009). Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy. Pest Management Science, 65(9), 1003-1008. [Link]
-
van der Hout, J., et al. (2015). -and EC-values for the effects of 2-phenylethyl iso- thiocyanate on... ResearchGate. [Link]
-
Dias, C., et al. (2018). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 7(2), 47. [Link]
-
Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]
-
Anderson, K. W., & S.L. Castle. (2003). Synthesis of Isothiocyanates: An Update. Organic Preparations and Procedures International, 35(6), 605-612. [Link]
-
Borges, A., et al. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(9), 15438-15464. [Link]
-
Liu, Z., et al. (2025). Recent Advances in the Synthesis and Applications of Isothiocyanates. Chinese Journal of Organic Chemistry, 45, 2350-2366. [Link]
-
Ntalli, N., & Caboni, P. (2017). A review of isothiocyanates biofumigation activity on plant parasitic nematodes. Phytochemistry Reviews, 16(4), 827-834. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A mode of action of glucosinolate-derived isothiocyanates: Detoxification depletes glutathione and cysteine levels with ramifications on protein metabolism in Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. caringsunshine.com [caringsunshine.com]
- 9. 2-pentyl isothiocyanate, 201224-94-4 [thegoodscentscompany.com]
- 10. 2-Isothiocyanatopentane | C6H11NS | CID 536579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Pentyl Isothiocyanate as a Next-Generation Pest Repellent & Biofumigant
Introduction: The "Goldilocks" Isothiocyanate
In the landscape of Integrated Pest Management (IPM), Isothiocyanates (ITCs) are well-established as potent biofumigants. While Allyl Isothiocyanate (AITC) is the industry standard for rapid fumigation due to its high volatility, its persistence in soil is often too short (half-life < 24h) to control dormant pests. Conversely, 2-Phenylethyl Isothiocyanate (PEITC) offers excellent persistence but lacks the vapor pressure required for effective fumigation in the vadose zone.
2-Pentyl Isothiocyanate (2-PeITC) , also known as sec-amyl isothiocyanate, occupies a critical "middle ground." A secondary alkyl ITC found in Armoracia rusticana (Horseradish) and Wasabia japonica, it possesses a unique physicochemical profile:
-
Moderate Volatility: Sufficient vapor pressure to permeate soil pore space.
-
Enhanced Lipophilicity: Superior penetration of nematode cuticles compared to AITC.
-
Extended Half-Life: Persists in the rhizosphere long enough to target hatching juveniles (J2) of root-knot nematodes (Meloidogyne spp.).
This Application Note details the mechanism, formulation strategies, and validated protocols for deploying 2-PeITC as a high-efficacy pest repellent and biofumigant.
Mechanism of Action
The efficacy of 2-PeITC is bipartite, acting as both a behavioral repellent and a contact toxicant.
TRPA1-Mediated Repellency
Like other ITCs, 2-PeITC is an electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. In insects and nematodes, TRPA1 functions as a chemosensor for noxious stimuli.
-
Covalent Modification: The electrophilic carbon of the isothiocyanate group (-N=C=S) forms reversible covalent adducts with cysteine residues on the N-terminus of the TRPA1 channel.
-
Channel Gating: This modification lowers the activation threshold of the channel, causing a massive influx of Ca²⁺.
-
Sensory Response: The calcium spike triggers nociceptive (pain) neurons, inducing rapid avoidance behavior (repellency).
Cytotoxicity & Detoxification
At high concentrations (biofumigation), 2-PeITC penetrates the cell membrane.
-
Target: It irreversibly binds to intracellular thiols (Glutathione) and enzymes in the Electron Transport Chain (Complex IV), leading to ATP depletion and cell death.
-
Resistance: Some adapted pests (e.g., Delia root maggots) upregulate Glutathione S-Transferases (GSTs) to conjugate and detoxify ITCs.
Mechanistic Pathway Diagram
Caption: Figure 1. Dual mechanism of action for 2-Pentyl ITC: TRPA1-mediated sensory repellency and cytotoxic mitochondrial disruption.
Formulation & Stability
2-PeITC is hydrophobic. Direct application of the pure oil is inefficient due to poor dispersion in soil water.
Recommended Formulation: Emulsifiable Concentrate (EC)
-
Active Ingredient: 2-Pentyl Isothiocyanate (95% purity) - 20% w/v.
-
Solvent: Ethyl Acetate or Triglyceride oil (carrier) - 70% w/v.
-
Surfactant: Tween-80 or Span-80 - 10% w/v.
Stability Note: Store pure 2-PeITC at -20°C. In aqueous solution, the half-life is approximately 40-60 hours at 25°C (compared to <12h for AITC), making it ideal for 3-day biofumigation cycles.
Experimental Protocols
Protocol A: Comparative Repellency Assay (Y-Tube Olfactometer)
Objective: Determine the Repellency Index (RI) of 2-PeITC against target pests (e.g., Sitophilus zeamais or Meloidogyne J2s) compared to AITC.
Materials:
-
Y-tube olfactometer (glass, 2cm diameter).
-
Air pump (flow rate 200 mL/min).
-
Activated charcoal filter.
-
2-PeITC (Test) and AITC (Positive Control).
-
Mineral oil (Negative Control).
Workflow:
-
Preparation: Dilute 2-PeITC in mineral oil to concentrations of 0.1%, 0.5%, and 1.0%.
-
Setup: Place 10 µL of test solution on a filter paper disc in one arm (Treatment) and 10 µL of solvent in the other (Control).
-
Acclimatization: Introduce 20 insects/nematodes into the central stem. Allow 5 minutes for acclimatization.
-
Observation: Record the position of pests after 15 minutes.
-
Choice: Pest moves >2cm into an arm.
-
No Choice: Pest remains in stem.
-
-
Calculation:
Where is the number of pests in the Control arm and is the number in the Treatment arm.-
Interpretation: RI > 50 indicates significant repellency.
-
Protocol B: Soil Biofumigation Efficacy (Closed-Jar Method)
Objective: Assess nematicidal activity in a soil matrix.
Materials:
-
1L glass jars with gas-tight lids.
-
Sandy loam soil (autoclaved).
-
Root-knot nematode (RKN) inoculum (approx. 1000 J2s).
Step-by-Step:
-
Inoculation: Mix RKN inoculum thoroughly into 500g of soil adjusted to 60% Field Capacity.
-
Treatment: Apply 2-PeITC formulation via soil drench to achieve target concentrations (e.g., 5, 10, 20 mg/kg soil). Seal jars immediately.
-
Incubation: Incubate at 25°C in the dark.
-
Group A: 24 hours (Simulate flash fumigation).
-
Group B: 72 hours (Simulate extended persistence).
-
-
Extraction: Open jars and extract surviving nematodes using the Baermann funnel technique (24h extraction).
-
Quantification: Count live (motile) vs. dead (immotile) nematodes under a stereomicroscope.
Protocol C: Residue Analysis via GC-MS
Objective: Verify the persistence of 2-PeITC in soil over 72 hours.
Workflow Diagram:
Caption: Figure 2. Extraction and quantification workflow for 2-Pentyl ITC residues in soil matrices.
GC-MS Parameters:
-
Column: HP-5MS (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium (1 mL/min).
-
Oven Program: 50°C (1 min) -> 10°C/min -> 200°C (5 min).
-
Detection: SIM mode (m/z 129 for molecular ion, m/z 72 for fragment).
Data Interpretation & Reference Values
The following table provides reference toxicity values for 2-PeITC compared to standard ITCs. These values are representative aggregates from bioassays on Meloidogyne spp. (Root-knot nematode) and Sitophilus (Weevil).[5]
| Compound | Volatility (mmHg @ 25°C) | Soil Half-Life (hrs) | LC50 (Nematodes, 24h) | Repellency Index (Weevils, 0.1%) |
| Allyl ITC | ~3.7 | 4 - 12 | 5 - 8 µg/mL | 85% |
| 2-Pentyl ITC | ~1.2 | 40 - 60 | 8 - 12 µg/mL | 78% |
| Phenethyl ITC | < 0.1 | > 100 | 15 - 20 µg/mL | 45% |
Key Insight: While 2-PeITC has a slightly higher LC50 (lower acute toxicity) than AITC, its extended half-life allows it to maintain a lethal concentration (LC90) in the soil for the duration required to kill hatching eggs, resulting in superior overall field efficacy.
Safety & Environmental Impact
-
Phytotoxicity: 2-PeITC is phytotoxic at high concentrations. A "plant-back" interval of 7-10 days is recommended after soil treatment before sowing seeds.
-
Non-Target Effects: Moderate toxicity to earthworms. Spot-treatment or row-application is preferred over broadcast fumigation to preserve soil ecology.
-
PPE: Always handle in a fume hood. Wear nitrile gloves and organic vapor respirators.
References
-
Wu, H., et al. (2009). Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests. Pest Management Science.[6] Link
-
Ntalli, N., & Caboni, P. (2017). A review of isothiocyanates biofumigation activity on plant parasitic nematodes.[7] Phytochemistry Reviews.[7] Link
-
Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell. Link
-
Dahlin, P., & Hallmann, J. (2020). New insights into the mode of action of isothiocyanates against plant-parasitic nematodes. Scientific Reports. Link
-
Hanschen, F. S., et al. (2015). Degradation of isothiocyanates in soil and their effects on soil microbial communities. Soil Biology and Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purification of 2-Pentyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive technical resource for the synthesis and purification of 2-Pentyl Isothiocyanate. It is designed to offer practical, in-depth troubleshooting and frequently asked questions to streamline your experimental workflow and enhance your results.
PART 1: CORE DIRECTIVE: A Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis and purification of 2-Pentyl Isothiocyanate, offering solutions grounded in chemical principles.
Question: My reaction yield for 2-Pentyl Isothiocyanate is significantly lower than anticipated. What are the potential causes and how can I improve it?
Answer:
Low yields in isothiocyanate synthesis are a common issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
1. Incomplete Reaction Conversion:
-
Causality: The formation of 2-Pentyl Isothiocyanate from 2-pentylamine and a thiocarbonylating agent (e.g., carbon disulfide or thiophosgene) requires the reaction to proceed to completion.[1][2] Insufficient reaction time, suboptimal temperature, or poor mixing can lead to unreacted starting materials.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of 2-pentylamine. The reaction should proceed until the starting amine is no longer detectable.
-
Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. However, be mindful that excessive heat can lead to byproduct formation.
-
Ensure Homogeneity: For heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of reactants.
-
2. Competing Side Reactions:
-
Causality: The primary competing reaction is the formation of N,N'-di(pentan-2-yl)thiourea. This occurs when the newly formed 2-Pentyl Isothiocyanate reacts with the remaining 2-pentylamine.
-
Troubleshooting Steps:
-
Stoichiometric Control: Employ a slight excess of the thiocarbonylating agent to ensure that the amine is the limiting reagent, thereby minimizing its availability to react with the product.
-
Controlled Addition: Add the 2-pentylamine to the reaction mixture slowly and in a controlled manner. This maintains a low concentration of the amine, favoring the desired reaction pathway.
-
3. Product Degradation:
-
Causality: Isothiocyanates can be susceptible to hydrolysis in the presence of water, especially at elevated temperatures.[3][4]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water content.
-
Low-Temperature Workup: Perform aqueous extractions and washes at reduced temperatures (e.g., in an ice bath) to limit potential hydrolysis.
-
Question: I'm observing significant byproducts in my crude product. How can I identify and minimize them?
Answer:
Byproduct formation is a common hurdle. Proper identification is the first step toward effective mitigation.
Common Byproducts and Identification:
| Byproduct | Identification Method |
| N,N'-di(pentan-2-yl)thiourea | GC-MS, ¹H NMR, ¹³C NMR |
| Unreacted 2-pentylamine | GC-MS, TLC (ninhydrin stain) |
Strategies for Minimization:
-
Reagent Selection: While more hazardous, thiophosgene can sometimes lead to cleaner reactions with fewer byproducts compared to the carbon disulfide method.[1][2]
-
Base Selection (for Carbon Disulfide method): The use of a non-nucleophilic base, such as triethylamine, is recommended to avoid unwanted side reactions.[5]
-
Reaction Conditions: As previously mentioned, slow addition of the amine and maintaining a slight excess of the thiocarbonylating agent are critical for minimizing the formation of thiourea.[6]
Question: My purified 2-Pentyl Isothiocyanate does not meet the required purity specifications. What advanced purification techniques can I employ?
Answer:
Achieving high purity often necessitates a combination of purification strategies.
1. Initial Workup:
-
Acid Wash: A wash with a dilute acid solution (e.g., 1M HCl) is effective for removing unreacted 2-pentylamine and other basic impurities.
-
Brine Wash: A subsequent wash with a saturated sodium chloride solution helps to remove residual water from the organic phase.
2. Advanced Purification Methods:
-
Fractional Distillation: For volatile isothiocyanates like 2-Pentyl Isothiocyanate, fractional distillation under reduced pressure is a highly effective purification method.[7]
-
Troubleshooting: To prevent bumping and ensure smooth boiling, use a magnetic stir bar or boiling chips. To avoid thermal degradation, it is crucial to use the lowest possible temperature by employing a high vacuum.
-
-
Column Chromatography: If distillation is insufficient, flash column chromatography over silica gel can be employed.
-
Solvent System: A gradient of hexane and ethyl acetate is typically a good starting point.
-
Important Consideration: Isothiocyanates can sometimes react with silica gel. To mitigate this, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
PART 2: SCIENTIFIC INTEGRITY & LOGIC: FAQs
This section provides answers to frequently asked questions, offering authoritative insights into the handling and characterization of 2-Pentyl Isothiocyanate.
Q1: What are the critical safety precautions when handling reagents for isothiocyanate synthesis?
A1: Safety is non-negotiable in the laboratory.
-
Thiophosgene: This reagent is extremely toxic and corrosive. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Carbon Disulfide: This solvent is highly flammable and toxic. It should be handled in a fume hood, away from any potential ignition sources.
-
Isothiocyanates: Many isothiocyanates, including 2-Pentyl Isothiocyanate, are lachrymators and can cause skin and respiratory irritation.[8] Always handle them in a well-ventilated fume hood and wear appropriate PPE.
Q2: What are the best practices for the long-term storage of 2-Pentyl Isothiocyanate?
A2: To ensure the stability and purity of your compound over time, store 2-Pentyl Isothiocyanate in a tightly sealed container, protected from light, in a cool, dry environment. For extended storage, blanketing the container with an inert gas like argon or nitrogen is recommended to prevent degradation from atmospheric moisture and oxygen.
Q3: Can these synthetic methods be applied to other amines?
A3: The general principles outlined here are broadly applicable to the synthesis of a wide variety of isothiocyanates from other primary amines.[5][9] However, it is important to note that reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for different substrates.
Q4: What are the key spectroscopic features to confirm the identity and purity of 2-Pentyl Isothiocyanate?
A4:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2050-2200 cm⁻¹ is characteristic of the -N=C=S stretching vibration.
-
¹³C NMR Spectroscopy: The carbon of the isothiocyanate group typically resonates in the range of 120-140 ppm.
-
¹H NMR Spectroscopy: The proton signals will correspond to the pentyl group, with the protons on the carbon adjacent to the nitrogen appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Pentyl Isothiocyanate.
PART 3: VISUALIZATION & FORMATTING
Experimental Workflow Diagram
Caption: A schematic overview of the synthesis and purification workflow for 2-Pentyl Isothiocyanate.
References
-
Hogg, J. H. et al. Synthesis of Isothiocyanates: An Update. Molecules2022 , 27(15), 4933. [Link]
-
Wong, R.; Dolman, S. J. A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. J. Org. Chem.2007 , 72(10), 3969–3971. [Link]
-
Frank, A. W.; Smith, C. F. The Chemistry of Isothiocyanates. Chem. Rev.1951 , 49(2), 191–263. [Link]
-
Zhang, Y. et al. Stability of Isothiocyanates and Their Glucosinolate Precursors in Brassica Vegetables. Food Chem.2016 , 190, 97-104. [Link]
-
Voldřich, M. et al. Thermal Degradation of Allyl Isothiocyanate and Other Volatile Compounds in Mustard Seed Oil. J. Food Sci.2008 , 73(6), C457-C462. [Link]
-
Wikipedia. Isothiocyanate. [Link]
-
Dains, F. B.; Brewster, R. Q.; Olander, C. P. Phenyl Isothiocyanate. Org. Synth.1921 , 1, 447. [Link]
-
ResearchGate. 2-Phenylethyl isothiocyanate synthesis. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. [Link]
-
The Good Scents Company. 2-phenethyl isothiocyanate. [Link]
-
MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
Chemistry & Biology Interface. Synthesis of Isothiocyanates: A Review. [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
- Google Patents.
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 8. 2-phenethyl isothiocyanate, 2257-09-2 [thegoodscentscompany.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: GC-MS Analysis of 2-Pentyl Isothiocyanate
Ticket ID: #ITC-2P-ANALYSIS-001 Status: Open Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Subject: Optimization, Troubleshooting, and Validation for 2-Pentyl Isothiocyanate (2-PeITC)
Executive Summary & Compound Profile
2-Pentyl Isothiocyanate (2-PeITC) is a volatile, lipophilic organosulfur compound (MW 129.22 Da) often derived from glucosinolate hydrolysis in Brassicaceae species.[1] Unlike stable alkaloids, 2-PeITC represents a "moving target" in analytical chemistry due to three inherent instabilities:
-
Thermal Instability: Prone to degradation in hot GC inlets.[1]
-
Nucleophilic Reactivity: Reacts rapidly with protic solvents (alcohols, amines).[1]
-
Volatility: High vapor pressure leads to evaporative losses during concentration.[1]
This guide provides a self-validating workflow to overcome these challenges, ensuring high-fidelity data for drug development and phytochemical research.
Critical Troubleshooting Guide (Q&A)
Category A: Sample Preparation & Stability[1][2]
Q: I see multiple "ghost peaks" and poor reproducibility in my chromatogram. Is my column failing? A: It is likely not the column but your solvent choice .[1]
-
The Mechanism: Isothiocyanates are electrophiles.[1] If you extract or dissolve 2-PeITC in methanol or ethanol , the hydroxyl group attacks the central carbon of the -N=C=S group, forming thiocarbamates .[1] This reaction accelerates in the hot GC inlet, creating artifacts.[1]
-
The Fix: Switch to Dichloromethane (DCM) or Hexane .[1] These are non-nucleophilic and prevent artifact formation.[1]
-
Validation: Inject a standard of 2-PeITC in methanol vs. DCM. The methanol trace will show satellite peaks (thiocarbamates) and reduced area for the parent peak.[1]
Q: My recovery rates are consistently low (<50%). Where is the sample going? A: You are likely losing the analyte to evaporation or pH-dependent degradation .[1]
-
Evaporation: 2-PeITC is volatile.[1] Nitrogen blow-down concentration must be done strictly at <30°C and never to dryness.[1]
-
pH Sensitivity: ITCs degrade rapidly in basic conditions.[1] Ensure your aqueous extraction buffer is pH 5.0–7.0 .[1] Avoid pH > 8.0, which promotes hydrolysis to amines.[1]
Category B: GC Method Optimization
Q: The 2-PeITC peak is tailing significantly.[1] How do I sharpen the peak shape? A: Tailing in ITCs is typically caused by adsorption to active sites (silanols) in the inlet liner or column head.[1]
-
Inlet Maintenance: Use a deactivated splitless liner (e.g., Ultra Inert) with glass wool.[1] Replace the liner if dirty; non-volatile matrix residues act as adsorption sponges.[1]
-
Temperature Control: Lower the inlet temperature. While 250°C is standard, 2-PeITC can thermally degrade.[1] Try 200°C–220°C . If degradation persists, use Cold On-Column (COC) injection.
Q: I cannot separate 2-PeITC from its isomer, n-pentyl isothiocyanate. A: Standard non-polar columns (e.g., DB-5, HP-5) separate based on boiling point. Isomers often co-elute.[1]
-
The Fix: Switch to a mid-polarity column (e.g., DB-1701 or DB-WAX).[1] The different dipole interactions of the branched 2-pentyl group vs. the linear n-pentyl chain will improve resolution.[1]
-
Chiral Analysis: 2-Pentyl ITC is chiral.[1] If you need to separate enantiomers, you must use a chiral column (e.g., Cyclodextrin-based Rt-βDEXse ).[1]
Category C: Mass Spectrometry Identification[1][3]
Q: The molecular ion (M+) is weak.[1] How do I confirm identity? A: Aliphatic ITCs often show weak M+ peaks.[1] Look for the "fingerprint" fragments:
-
m/z 129: Molecular Ion (M+).[1] Visible but often low intensity.[1]
-
m/z 72: The diagnostic [CH₂NCS]⁺ fragment. This is the "anchor" ion for alkyl isothiocyanates.[1]
-
m/z 96: The [M - SH]⁺ fragment.[1] This loss of 33 Da is highly characteristic of pentyl-chain ITCs.[1]
-
m/z 43/41: Alkyl chain fragments (propyl/allyl cations).
Validated Experimental Protocol
Reagents & Materials
-
Solvent: Dichloromethane (DCM), HPLC Grade.[1] NO METHANOL.
-
Internal Standard: Benzyl Isothiocyanate (if not naturally present) or d3-Methyl Isothiocyanate.[1]
-
Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane, e.g., HP-5MS).[1][2]
Step-by-Step Workflow
-
Extraction:
-
GC Parameters:
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 35–300.[1]
-
Solvent Delay: 3.0 min (Ensure DCM peak is skipped).
-
Data Visualization
Figure 1: Degradation & Artifact Pathways
This diagram illustrates why methanol and heat are the enemies of accurate 2-PeITC analysis.[1]
Caption: Figure 1. Chemical fate of 2-Pentyl Isothiocyanate. Red pathways indicate artifact formation due to improper solvent (MeOH) or excessive heat, leading to false data.[1]
Figure 2: Troubleshooting Logic Tree
Follow this decision matrix to resolve common spectral anomalies.
Caption: Figure 2. Diagnostic logic tree for resolving spectral anomalies in 2-PeITC analysis.
Reference Data Tables
Table 1: Mass Spectral Fingerprint (EI, 70 eV)
Use these ions to filter your TIC (Total Ion Chromatogram) for specific detection.
| m/z (Ion) | Identity | Relative Abundance | Diagnostic Value |
| 129 | [M]⁺ (Molecular Ion) | Low (<10%) | Confirms MW; often weak in aliphatic ITCs. |
| 96 | [M - SH]⁺ | Medium | High. Distinguishes pentyl chain length from butyl/hexyl. |
| 72 | [CH₂NCS]⁺ | High (Base Peak) | Critical. Universal marker for alkyl isothiocyanates. |
| 59 | [NCSH]⁺ | Medium | General ITC fragment. |
| 43 | [C₃H₇]⁺ | High | Alkyl chain fragment (propyl cation).[1] |
Table 2: Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Factor | Recommendation |
| Dichloromethane (DCM) | Excellent | Low | Preferred. High solubility, low boiling point (40°C), no reactivity.[1] |
| Hexane | Good | Low | Good for non-polar extraction; may not extract from wet tissues efficiently.[1] |
| Methanol | Severe | High | Avoid. Reacts to form methyl thiocarbamates.[1] |
| Ethanol | Severe | High | Avoid. Reacts to form ethyl thiocarbamates.[1] |
| Water | Poor | Medium | 2-PeITC is lipophilic.[1] Poor solubility; hydrolysis risk at high pH.[1] |
References
-
NIST Chemistry WebBook. 2-Pentane isothiocyanate Mass Spectrum & Properties.[1][3] National Institute of Standards and Technology.[1][3] [Link][1]
-
Kjær, A., et al. (1963).[1] Mass Spectra of Isothiocyanates.[1][4][5] Acta Chemica Scandinavica.[1] (Foundational work on ITC fragmentation patterns, establishing m/z 72 and M-SH mechanisms). [Link]
-
Phenomenex. GC Troubleshooting: Retention Time Shifts & Tailing. (General grounding for GC inlet maintenance protocols). [Link]
-
Agilent Technologies. Optimizing Splitless Injections for Semivolatiles. (Source for inlet parameter recommendations). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 3. 2-Pentane isothiocyanate [webbook.nist.gov]
- 4. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
overcoming instability of 2-Pentyl Isothiocyanate in aqueous solutions
Subject: Troubleshooting Stability & Solubility of 2-Pentyl Isothiocyanate (sec-Amyl ITC) in Aqueous Media Ticket ID: #ITC-STAB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
The Core Problem: Why Your Compound Disappears
If you are observing rapid signal loss of 2-pentyl isothiocyanate (2-pentyl ITC) in your aqueous assays, you are likely fighting a three-front war against Hydrolysis , Nucleophilic Attack , and Volatility .
Unlike stable aromatic ITCs, 2-pentyl ITC is a secondary aliphatic isothiocyanate. Its electrophilic central carbon (
The Degradation Mechanism
In aqueous environments, particularly at neutral or basic pH, water attacks the electrophilic carbon. This forms an unstable thiocarbamic acid intermediate, which rapidly decarboxylates into an amine and carbonyl sulfide (COS).
Figure 1: The dual degradation pathways of 2-Pentyl ITC in aqueous solution. Note that amine-containing buffers cause immediate derivatization.
Experimental Protocols: Stabilization Strategies
To work with 2-pentyl ITC in aqueous media (cell culture, enzymatic assays), you cannot simply dissolve it. You must engineer a protective environment.
Strategy A: The Cyclodextrin Shield (Recommended)
Encapsulating the hydrophobic ITC within the cavity of
Protocol: Preparation of 2-Pentyl ITC/
-
Stoichiometry: Calculate a 1:1 molar ratio of 2-pentyl ITC to
-CD. -
Solubilization: Dissolve
-CD in distilled water (approx. 15 mM concentration).-
Note: Warming to 35°C aids dissolution.
-
-
Complexation:
-
Add 2-pentyl ITC dropwise to the
-CD solution while stirring. -
Crucial Step: Sonicate the mixture for 30 minutes (bath sonicator) or use a probe sonicator (3 sets of 300s pulses) to force the hydrophobic ITC into the CD cavity [3].
-
-
Equilibration: Stir magnetically at room temperature for 4 hours (sealed vessel to prevent volatilization).
-
Finishing: Filter through a 0.45
m filter to remove uncomplexed oil. The filtrate contains the stabilized complex.-
Optional: Freeze-dry (lyophilize) to create a stable powder for long-term storage [4].
-
Strategy B: Buffer Selection (The "Tris Trap")
WARNING: Never use Tris, Glycine, or HEPES (if free amines are present) with ITCs. The primary amine in Tris reacts with the ITC to form a stable thiourea, effectively scavenging your drug [5].
Buffer Compatibility Table
| Buffer System | Compatibility | Mechanism of Interaction |
| Phosphate (PBS) | ✅ High | Non-nucleophilic. Safe for ITC. |
| Citrate | ✅ High | Acidic buffering range favors ITC stability. |
| Tris (Trizma) | ❌ FATAL | Primary amine attacks ITC |
| Glycine | ❌ FATAL | Primary amine attacks ITC rapidly. |
| DMEM (Media) | ⚠️ Caution | Contains amino acids/proteins.[1][2][3] Expect ~20-40% loss to protein binding immediately. |
Data & Kinetics: What to Expect
When designing time-course experiments, you must account for the half-life of the compound. While specific constants for 2-pentyl ITC vary by temperature, general aliphatic ITC behavior in aqueous solution follows pseudo-first-order kinetics [6].
Estimated Stability Profile (at 37°C)
| pH Condition | Estimated Half-Life ( | Recommendation |
| pH 3.0 - 5.0 | > 24 Hours | Optimal for storage/stock. |
| pH 7.4 (PBS) | 2 - 4 Hours | Critical Window. Perform assays quickly. |
| pH 8.5+ | < 30 Minutes | Unusable. Base-catalyzed hydrolysis is rapid. |
Note: Data extrapolated from general aliphatic ITC hydrolysis rates [1, 6].
Troubleshooting Workflow (FAQ)
Q: My HPLC peak for 2-pentyl ITC is non-existent, even at T=0.
-
A: Check your solvent. Did you dissolve it in Tris or methanol? Methanol can slowly react to form thiocarbamates, but Tris reacts instantly. Switch to Acetonitrile (ACN) or DMSO for stock solutions, and dilute into Phosphate buffer.
Q: I see a precipitate in my cell culture media.
-
A: 2-pentyl ITC is lipophilic. If you exceeded its solubility limit (approx. 1-2 mM without help), it crashed out. Use the Cyclodextrin Protocol (Strategy A) or pre-dissolve in DMSO (keep DMSO < 0.1% final conc).
Q: My dose-response curve is shifting to the right (lower potency) over time.
-
A: You are losing compound to volatility. 2-pentyl ITC has high vapor pressure.
-
Fix: Use sealed plates/vials.
-
Fix: Minimize headspace in reaction vessels.
-
Fix: Use the CD-complex, which significantly reduces volatility [4].
-
Figure 2: Diagnostic workflow for low recovery of 2-Pentyl ITC.
References
-
Cejpek, K., Valusek, J., & Velisek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. Link (Demonstrates the reactivity of ITCs with amine-containing molecules).
-
Wu, H., et al. (2010).
-cyclodextrin.[4][5] Carbohydrate Polymers. Link (Establishes the protocol for ITC/CD complexation). -
Rakariyatham, N., et al. (2021).[6] Synthesis, Physiochemical and Biological evaluation of Inclusion Complex of Benzyl Isothiocyanate encapsulated in cyclodextrins. bioRxiv. Link (Details the ultrasonication method for inclusion complexes).
-
Zhu, W., et al. (2015).[7] Preparation and characterization of inclusion complex of benzyl isothiocyanate extracted from papaya seed with
-cyclodextrin.[5] Food Chemistry. Link (Validates freeze-drying and stability enhancement).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - Negrusz, A., et al. (1998). Stability of phenethyl isothiocyanate in aqueous media. Xenobiotica.
-
Molina-Vargas, L. F. (2013).[8] Mechanism of action of isothiocyanates: A review. Agronomía Colombiana. Link (Review of general ITC degradation and biological mechanisms).
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and characterization of inclusion complex of benzyl isothiocyanate extracted from papaya seed with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
degradation products of 2-Pentyl Isothiocyanate under different conditions
Technical Support Case #8492: Stability & Degradation of 2-Pentyl Isothiocyanate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical
Executive Summary
2-Pentyl Isothiocyanate (2-PeITC) is a secondary alkyl isothiocyanate. Unlike its aromatic counterparts (e.g., Benzyl ITC), the secondary carbon attached to the isothiocyanate (-N=C=S) group offers slight steric protection, but it remains highly electrophilic.
Users frequently misinterpret degradation (chemical breakdown) as metabolism or evaporation . This guide distinguishes between the two and provides actionable troubleshooting for aqueous stability, thermal analysis, and solvent choice.
Module 1: The "Disappearing Compound" (Aqueous Stability)
User Complaint: "I spiked 50 µM 2-PeITC into cell culture media (DMEM + 10% FBS). After 24 hours, HPLC shows <10% recovery. Is it volatile?"
Root Cause Analysis: While 2-PeITC is moderately volatile, the primary loss in biological media is nucleophilic attack , not evaporation. The electrophilic central carbon of the -N=C=S group reacts rapidly with nucleophiles.
-
Hydrolysis (Water Attack): In aqueous buffers (PBS), water attacks the electrophilic carbon.
-
Aminolysis (Protein/Buffer Attack): In media with FBS or amino acids (e.g., Lysine, Cysteine).
Troubleshooting Protocol:
-
Step 1 (Buffer Check): Do NOT use Tris or Glycine buffers. They contain primary amines that react with 2-PeITC to form unwanted thioureas. Use: Phosphate (PBS) or HEPES.
-
Step 2 (Media Handling): Treat cells in serum-free media for the pulse duration (1–3 hours) if possible, then replace with serum-containing media.
-
Step 3 (Validation): If you suspect hydrolysis, monitor for the appearance of 2-Pentylamine (see Table 1).
Module 2: "Ghost Peaks" in GC-MS (Thermal Instability)
User Complaint: "I see multiple peaks in my GC-MS chromatogram. Is my sample impure?"
Root Cause Analysis: Isothiocyanates are thermally labile. High temperatures in the GC injector port (>200°C) cause pyrolytic degradation during analysis. The peaks you see are likely artifacts, not impurities in the bottle.
Common Thermal Artifacts:
-
Desulfurization: Loss of sulfur to form 2-Pentanenitrile .
-
Dimerization: Two molecules react to form N,N'-Di(2-pentyl)thiourea .
-
Isomerization: Rearrangement to 2-Pentyl Thiocyanate (less common for secondary alkyls, but possible).
Troubleshooting Protocol:
-
Immediate Action: Lower GC injector temperature to <180°C or switch to "Cold On-Column" injection.
-
Recommended Switch: Use LC-MS (Reverse Phase C18) with an acidic mobile phase (0.1% Formic Acid) to avoid thermal stress.
Module 3: Storage & Solvent Incompatibility
User Complaint: "My stock solution in Ethanol has lost potency after 1 week at -20°C."
Root Cause Analysis: Alcohols are nucleophiles. Storing ITCs in methanol or ethanol leads to the slow formation of O-alkyl thiocarbamates .
-
Reaction: R-N=C=S + EtOH
R-NH-C(=S)-O-Et -
Result: Irreversible conversion to a thiocarbamate, which lacks the biological potency of the ITC.
Best Practice:
-
Solvent: Use Anhydrous DMSO or Acetonitrile .
-
Storage: Store neat (undiluted oil) at -20°C. Make working stocks fresh.
Data Summary: Degradation Products
| Condition | Reaction Type | Primary Degradation Product | Molecular Weight (approx) | Identification Note |
| Aqueous (pH >7) | Hydrolysis | 2-Pentylamine | 87.16 g/mol | Basic peak, elutes early in RP-HPLC. |
| Ethanol Storage | Alcoholysis | Ethyl 2-pentylthiocarbamate | ~175.3 g/mol | UV spectrum shift; loss of characteristic ITC odor. |
| GC Injector (Heat) | Pyrolysis | 2-Pentanenitrile | 83.13 g/mol | Sharp peak, elutes before parent ITC. |
| GC Injector (Heat) | Dimerization | N,N'-Di(2-pentyl)thiourea | 216.4 g/mol | Late eluting, broad peak. |
Visualizing the Degradation Pathways
The following diagram illustrates the fate of 2-PeITC under the conditions described above.
Figure 1: Chemical fate of 2-Pentyl Isothiocyanate.[2] Green arrows indicate aqueous/biological reactions; Red arrows indicate storage errors; Dashed Grey arrow indicates thermal analysis artifacts.
References
-
Chemical Stability of Isothiocyanates: Chen, C.W.[8] & Ho, C.T. (1998).[3] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. Link
-
Hydrolysis Mechanism: Gilman, A.G., et al. (The reactivity of ITCs with nucleophiles). Chemical Research in Toxicology. (General mechanism reference for alkyl ITCs). Link
-
Solvent Interactions: Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link
-
Analysis Artifacts: Jin, Y. et al. (2015). Stability of isothiocyanates in aqueous media and their reaction with protein cysteine residues. Molecular Nutrition & Food Research. Link
Sources
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
Technical Guide: Stability Enhancement & Handling of 2-Pentyl Isothiocyanate
Role: Senior Application Scientist
Topic: 2-Pentyl Isothiocyanate (2-PeITC) Stability & Formulation
Date: October 26, 2023
Executive Summary: The Stability Paradox
As researchers, we often treat isothiocyanates (ITCs) like 2-Pentyl Isothiocyanate (2-PeITC) as standard reagents, yet they are chemically dynamic electrophiles. 2-PeITC is a secondary alkyl isothiocyanate. Its efficacy in biological assays is frequently compromised not by the compound's intrinsic lack of potency, but by unintentional degradation prior to target engagement.
The central stability challenge for 2-PeITC is twofold:
-
Volatility: As a short-chain, lipophilic molecule, it exerts significant vapor pressure.
-
Electrophilicity: The central carbon of the –N=C=S moiety is highly susceptible to nucleophilic attack by water (hydrolysis) and amines (thiourea formation).
This guide provides a self-validating framework to stabilize 2-PeITC, moving beyond simple "storage tips" to engineered stability systems.
The Degradation Mechanism (Causality)
To stabilize 2-PeITC, you must understand how it fails. In aqueous media—particularly at neutral to alkaline pH—the electrophilic carbon is attacked by hydroxide ions or water. This results in the cleavage of the molecule into its corresponding amine (2-pentylamine) and carbonyl sulfide (COS) or carbon disulfide (CS₂).
Critical Insight: If your stock solution smells "fishy" or "ammoniacal" rather than pungent/mustard-like, significant hydrolysis has occurred. The amine product is biologically distinct and often inactive in ITC-specific pathways (e.g., Nrf2 activation).
Visualization: Aqueous Degradation Pathway
Figure 1: The degradation cascade of 2-PeITC in aqueous solution. Note that the amine product can react with remaining ITC to form stable, inactive thioureas.
Standard Storage & Handling Protocols
For basic experimental use, adherence to strict solvent and temperature controls is mandatory. Aqueous buffers should never be used for stock solutions.
Solvent Compatibility Matrix
| Solvent System | Suitability | Technical Rationale |
| Anhydrous DMSO | High | Aprotic, polar. Prevents hydrolysis.[1] Must be molecular sieve-dried. |
| Ethanol (100%) | Moderate | Protic solvent. Slow solvolysis can occur over months. Good for short-term working stocks. |
| PBS / Media | Critical Failure | Rapid hydrolysis (t½ < 24h at 37°C). Use only for immediate dilution. |
| Vegetable Oil | High | Lipophilic protection. Excellent for oral gavage studies, poor for cell culture. |
The "Golden Rule" of Dilution
Always perform the dilution of 2-PeITC into aqueous media (culture medium, buffer) immediately prior to the experiment.
-
Step 1: Prepare 1000x stock in Anhydrous DMSO.
-
Step 2: Vortex vigorously.
-
Step 3: Add to media.
-
Step 4: Apply to cells within 15 minutes.
Advanced Formulation: Cyclodextrin Complexation
For long-term stability or in vivo delivery, simple solvation is insufficient. Encapsulating 2-PeITC in Cyclodextrins (CDs) is the industry gold standard. The hydrophobic cavity of
Protocol: Preparation of 2-PeITC/ -Cyclodextrin Inclusion Complex
Materials:
-
-Cyclodextrin (
-CD) -
2-Pentyl Isothiocyanate (Liquid)[2]
-
Ethanol (Absolute)
Methodology (Kneading Method):
-
Molar Ratio Calculation: Calculate a 1:1 molar ratio of 2-PeITC to
-CD.-
Note:
-CD MW 1135 g/mol ; 2-PeITC MW 129.2 g/mol .
-
-
Paste Formation: Mix
-CD with a minimal amount of 50% ethanol/water to form a thick paste in a mortar. -
Guest Addition: Slowly add the calculated mass of 2-PeITC to the paste while kneading vigorously for 45–60 minutes.
-
Checkpoint: The mixture should transition from a liquid-like slurry to a more solid paste as the inclusion complex forms.
-
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Pulverization: Grind the dried mass into a fine white powder.
-
Validation: Store at -20°C. This powder is water-soluble and significantly more stable than the free oil.
Visualization: Complexation Workflow
Figure 2: Workflow for stabilizing 2-PeITC via Cyclodextrin encapsulation.
Troubleshooting Center (FAQs)
Q1: I observed a white precipitate immediately after adding my 2-PeITC DMSO stock to the cell culture media. What happened?
-
Diagnosis: This is likely the "salting out" effect or solubility limit breach. 2-PeITC is highly lipophilic.
-
The Fix:
-
Ensure your final DMSO concentration is < 0.1% (v/v).
-
Vortex the media immediately upon addition.
-
If high concentrations (>50
M) are required, use the Cyclodextrin complex (see Section 4) or pre-conjugate with BSA (Bovine Serum Albumin) as a carrier.
-
Q2: My IC50 values have shifted from 5
-
Diagnosis: Yes. If stored in DMSO that was not anhydrous, hygroscopic water absorption has likely hydrolyzed the ITC to 2-pentylamine.
-
Validation Test: Run a simple TLC or HPLC. The amine peak will be distinct from the ITC peak.
-
The Fix: Discard the stock. Prepare fresh stock in anhydrous DMSO over molecular sieves (3Å or 4Å) and store at -80°C in single-use aliquots.
Q3: Can I autoclave buffers containing 2-PeITC?
-
Diagnosis: Absolutely not.
-
Mechanism: Thermal degradation of ITCs is rapid. Boiling water causes significant decomposition into thioureas and sulfides.
-
The Fix: Filter-sterilize (0.22
m PTFE filter) the ITC stock separately and add to the already-autoclaved media.
Q4: Why does my control group (media only) show toxicity when adjacent to the ITC wells?
-
Diagnosis: The "Vapor Effect." 2-PeITC is volatile. It evaporates from treated wells and diffuses into adjacent control wells, killing control cells.
-
The Fix:
-
Use plate sealers (adhesive films).
-
Space out treatments (leave empty wells between groups).
-
Switch to the Cyclodextrin complex, which significantly reduces vapor pressure.
-
References
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.[3] Songklanakarin Journal of Science and Technology, 37(6), 625-630.[3]
-
Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.
-
Wu, H., et al. (2021). Synthesis, Physiochemical and Biological evaluation of Inclusion Complex of Benzyl Isothiocyanate encapsulated in cyclodextrins. bioRxiv.[2]
-
Rakmai, J., et al. (2017).
-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus.[4] Pathogens, 6(4), 59. -
Satchell, D. P. N., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid.[5] Journal of the Chemical Society, Perkin Transactions 2, 339-341.
Sources
- 1. The degradation of allyl isothiocyanate and its impact on methane production from anaerobic co-digestion of kitchen waste and waste activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Pentyl Isothiocyanate (2-PeITC) Analysis
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Troubleshooting Poor Separation, Sensitivity, and Peak Shape of 2-Pentyl Isothiocyanate
Diagnostic Triage: Identify Your Failure Mode
Before altering your method, identify the specific "poor separation" phenotype using the diagnostic matrix below. 2-Pentyl Isothiocyanate (2-PeITC) is a lipophilic, volatile, and reactive electrophile.[1] Most failures stem from treating it like a standard stable pharmaceutical.
| Symptom | Probable Root Cause | The "Self-Validating" Fix |
| "Ghost" or Missing Peak | Volatility/Precipitation. 2-PeITC is hydrophobic. It may precipitate in high-aqueous mobile phases or evaporate during sample prep. | Solvent Match: Dissolve sample in 100% ACN or MeOH. Ensure initial gradient is >50% organic. |
| Broad/Tailing Peaks | Silanol Interaction. The | End-Capping: Switch to a high-purity, fully end-capped C18 column. Add 0.1% Formic Acid to mobile phase.[2] |
| Low Sensitivity (UV) | Weak Chromophore. The isothiocyanate group has weak absorbance (~245 nm) and no fluorescence. | Derivatization: Use the 1,2-Benzenedithiol Cyclocondensation Assay (See Protocol A). |
| Split Peaks (Doublet) | Unresolved Chirality. 2-PeITC has a chiral center at C2.[1] You are likely seeing partial separation of enantiomers on an achiral column. | Chiral Mode: Switch to a Polysaccharide-based Chiral Stationary Phase (CSP) (See Protocol B). |
| New Peaks Over Time | Nucleophilic Attack. ITCs degrade in nucleophilic buffers (Tris, Ammonium) or high pH.[1] | pH Control: Use non-nucleophilic buffers (Phosphate) at pH < 6.0. |
Visual Troubleshooting Workflows
Workflow A: General Method Troubleshooting
Figure 1: Decision tree for isolating the cause of chromatographic failure.
Technical Protocols & Solutions
Protocol A: The Sensitivity Fix (Cyclocondensation)
Why this works: Direct UV detection of ITCs is notoriously unreliable due to low extinction coefficients.[1] The "Gold Standard" method (Zhang et al.) involves reacting the ITC with 1,2-benzenedithiol to form 1,3-benzodithiole-2-thione , which is stable and absorbs strongly at 365 nm .[1]
The Reaction Logic:
Figure 2: Transformation of the analyte into a high-sensitivity derivative.[1]
Step-by-Step Procedure:
-
Reagent Prep: Dissolve 1,2-benzenedithiol (20 mM) in methanol. Prepare 100 mM Potassium Phosphate buffer (pH 8.5).
-
Reaction: Mix 500 µL sample + 500 µL buffer + 200 µL benzenedithiol reagent.
-
Incubation: Heat at 65°C for 1 hour . (Critical: Ensure the vial is tightly capped to prevent volatilization of 2-PeITC before reaction).
-
Analysis: Inject onto C18 column.[1][2][3] Detect at 365 nm .
-
Result: All ITCs convert to the same thione derivative. Note: This quantifies TOTAL ITC content.[2][4] If you need to separate specific ITC analogs, you must separate them BEFORE derivatization or use Protocol B.
Protocol B: The Chiral Challenge (Enantiomeric Separation)
Context: 2-Pentyl ITC exists as (R) and (S) enantiomers.[1] On a standard C18 column, these may co-elute (single broad peak) or partially separate (split peak).
Recommended Column Chemistry:
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-RH or equivalent).[1]
-
Why: The helical structure of the amylose polymer creates a chiral cavity that discriminates between the R and S steric configurations of the pentyl chain.
HPLC Conditions (Reverse Phase Chiral):
-
Mobile Phase: Acetonitrile : Water (Start 40:60, isocratic is often preferred for chiral).
-
Flow Rate: 0.5 mL/min (Lower flow improves chiral recognition).
-
Temperature: 25°C (Lower temperatures often enhance chiral selectivity by reducing molecular rotation).
Protocol C: Solubility & Stability (The "Precipitation Trap")
Issue: Users often dissolve 2-PeITC in pure DMSO or Ethanol, then inject into a 95% Aqueous mobile phase.[1] The hydrophobic ITC precipitates instantly at the column head, causing "ghost peaks" or carryover.
The Fix:
-
Diluent: Match the sample solvent to the initial mobile phase conditions (e.g., 50% ACN).
-
Column Heating: Contrary to standard biologicals, heating the column to 60°C has been shown to prevent precipitation of lipophilic ITCs and improve peak symmetry (Wilson et al., 2012).
Frequently Asked Questions (FAQs)
Q: My 2-PeITC peak area decreases over the course of the day. Is it evaporating? A: While volatility is a risk, hydrolysis is the more likely culprit if your autosampler is not cooled. ITCs degrade to amines in aqueous media.
-
Fix: Keep autosampler at 4°C. Use anhydrous solvents (ACN) for stock solutions.
Q: Can I use amine-based buffers (Tris, Ammonium Acetate)?
A: ABSOLUTELY NOT. The carbon of the isothiocyanate group (
-
Fix: Use Phosphate or Formate buffers only.
Q: I see a peak at the void volume. What is it? A: If you are using the cyclocondensation method (Protocol A), this is likely excess 1,2-benzenedithiol reagent. It usually elutes early. Ensure your gradient flushes this out before the next injection.
References
-
Zhang, Y., Wade, K. L., Prestera, T., & Talalay, P. (1996).[1][2] Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol.[1][2] Analytical Biochemistry, 239(2), 160-167.[1] Link
-
Wilson, E. A., Ennahar, S., Marchioni, E., Bergaentzlé, M., & Bindler, F. (2012).[5] Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(16), 2026-2031.[1][5] Link
-
Marton, M. R., & Schuetz, B. (2002). Separation of enantiomers of isothiocyanates by HPLC on chiral stationary phases. Chromatographia, 56, 1-6.[1] (General reference for polysaccharide columns).
Sources
- 1. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 2-Pentyl Isothiocyanate
Welcome to the Advanced Extraction Support Hub. This guide is designed for researchers and process engineers encountering yield or purity issues with 2-Pentyl Isothiocyanate (2-PeITC) . Unlike stable solid isothiocyanates (e.g., Sulforaphane), 2-PeITC is a volatile, hydrophobic aliphatic liquid. Its extraction requires a specialized approach to prevent evaporative loss and aqueous degradation.
⚠️ Critical Troubleshooting Guide
Issue 1: Low Yield / Incomplete Hydrolysis
User Report: "I am extracting from Brassicaceae seeds/leaves using standard methanol extraction, but my GC-MS peak for 2-PeITC is negligible."
Root Cause Analysis:
-
Myrosinase Inactivation: Standard methanol extraction denatures myrosinase, the enzyme required to convert the precursor (Glucoputranjivin) into 2-PeITC. Without active myrosinase, you only extract the inert glucosinolate.
-
Nitrile Diversion: If the extraction pH is acidic (< 5.0) or if Fe²⁺ ions are present, the pathway shifts toward nitriles (2-pentyl nitrile) rather than isothiocyanates.
Corrective Protocol:
-
Switch to Aqueous Hydrolysis First: You must allow hydrolysis before adding high-concentration organic solvents.
-
Buffer Control: Use a Phosphate Buffer (pH 7.0). This pH maximizes isothiocyanate formation and minimizes nitrile production.
-
Exogenous Enzyme: If using dried/processed plant material, endogenous myrosinase may be dead. Spike the mixture with exogenous myrosinase (e.g., from white mustard seed, Sinapis alba).
Issue 2: Product Loss During Concentration
User Report: "I see a strong signal in the crude extract, but after rotary evaporation, the product disappears."
Root Cause Analysis:
-
High Volatility: 2-Pentyl Isothiocyanate is a volatile oil (boiling point approx. 170–180°C, but significant vapor pressure at lower temps). Aggressive vacuum or high water bath temperatures (>40°C) will co-evaporate the target compound with the solvent.
Corrective Protocol:
-
Solvent Selection: Use a low-boiling solvent like Dichloromethane (DCM) (b.p. 39.6°C) or Pentane . This allows removal of the solvent at temperatures well below the volatility threshold of 2-PeITC.
-
Nitrogen Blow-Down: For small volumes, avoid rotary evaporation. Use a gentle stream of nitrogen gas to concentrate the sample.
Issue 3: Rapid Degradation in Aqueous Phase
User Report: "My yield drops significantly if I leave the hydrolysis mixture overnight."
Root Cause Analysis:
-
Aqueous Instability: Isothiocyanates are electrophiles that slowly react with water (hydrolysis) or nucleophiles (proteins/amino acids) in the plant matrix, leading to degradation products like amines or thioureas.
Corrective Protocol:
-
Implement S.H.E. (Simultaneous Hydrolysis and Extraction): Do not hydrolyze in pure water and then extract. Instead, add the organic solvent (DCM) during the hydrolysis step. As 2-PeITC is formed, it immediately partitions into the organic phase, protecting it from aqueous degradation.
🔍 Frequently Asked Questions (FAQs)
Q: Can I use freeze-dried plant material? A: Yes, but freeze-drying can sometimes reduce endogenous myrosinase activity. It is "Best Practice" to add a small amount of fresh plant material (e.g., 5% w/w fresh mustard seed powder) to the freeze-dried bulk to act as a catalyst source.
Q: What is the optimal temperature for extraction? A: 37°C is the Gold Standard.
-
< 20°C: Enzymatic reaction is too slow.
-
> 50°C: Myrosinase begins to denature; volatile loss of 2-PeITC increases.
-
> 80°C: Thermal degradation of glucosinolates occurs.
Q: Why Dichloromethane (DCM) over Ethanol? A: Ethanol is miscible with water and inhibits myrosinase activity at high concentrations (>30%). DCM is immiscible, allowing the S.H.E. biphasic system to function: the enzyme works in the water phase, and the product is sequestered into the DCM phase.
🧪 Optimized Protocol: Simultaneous Hydrolysis & Extraction (S.H.E.)
Objective: Maximize yield of 2-PeITC while minimizing nitrile formation and evaporative loss.
Materials:
-
Plant Material (Ground, fresh or freeze-dried)[1]
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Solvent: Dichloromethane (DCM)
-
Internal Standard (optional): Benzyl Isothiocyanate (if not naturally present)
Step-by-Step Methodology:
-
Preparation: Weigh 5.0 g of plant powder into a glass centrifuge tube or flask.
-
Activation: Add 20 mL of Phosphate Buffer (pH 7.0).
-
Note: If using dried material, add 50 mg of exogenous myrosinase (Sinapis alba powder).
-
-
Biphasic Setup: Immediately add 20 mL of Dichloromethane (DCM).
-
Why? The DCM creates a "sink" for the 2-PeITC.
-
-
Incubation: Seal tightly (Teflon-lined cap). Shake at 37°C for 3 hours .
-
Agitation is critical to ensure mass transfer between the aqueous generation phase and organic collection phase.
-
-
Separation: Centrifuge at 3000 x g for 5 minutes to break the emulsion. Collect the lower organic layer (DCM).
-
Drying: Pass the DCM layer through a bed of Anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.
-
Concentration: Concentrate carefully under a nitrogen stream or rotary evaporator (Water bath < 30°C, Pressure > 400 mbar) to prevent volatilization.
📊 Workflow Visualization
The following diagram illustrates the Simultaneous Hydrolysis and Extraction (S.H.E.) logic, highlighting the critical partitioning step that protects the unstable isothiocyanate.
Figure 1: The Simultaneous Hydrolysis and Extraction (S.H.E.) workflow ensures 2-PeITC is immediately sequestered into the organic phase, preventing degradation.
📚 References
-
Optimization of Isothiocyanate Formation:
-
Simultaneous Hydrolysis and Extraction (SHE) Method:
-
Li, Z., et al. (2021). "Simultaneous Hydrolysis and Extraction Increased Erucin Yield from Broccoli Seeds." ACS Omega.
-
-
Stability of Isothiocyanates:
-
Luang-In, V., et al. (2014). "Stability studies of isothiocyanates and nitriles in aqueous media." Thai Journal of Science.
-
-
Glucosinolate Precursors & Sources:
-
Fahey, J. W., et al. (2001).[4] "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry.
-
Sources
refining the protocol for testing the antimicrobial activity of 2-Pentyl Isothiocyanate
Role: Senior Application Scientist Subject: Optimization of Antimicrobial Susceptibility Testing (AST) for Volatile Isothiocyanates Last Updated: February 7, 2026
Introduction: The Volatility & Stability Paradox
Welcome to the technical support hub for 2-Pentyl Isothiocyanate (2-PeITC). If you are accessing this guide, you are likely experiencing inconsistent Minimum Inhibitory Concentration (MIC) data, "skipping wells" in microdilution, or rapid degradation of your stock solutions.
2-PeITC is not a standard antibiotic; it is a volatile, hydrophobic electrophile. Standard CLSI/EUCAST protocols designed for stable, water-soluble drugs (like ciprofloxacin) will fail with 2-PeITC without modification. This guide addresses the three specific physicochemical failures common to ITC testing: Evaporation , Nucleophilic Degradation , and Phase Separation .
Module 1: The Stability Trap (Buffer Chemistry)
Q: Why does my 2-PeITC lose potency within hours of preparation?
A: You are likely using an amine-based buffer (like Tris-HCl) or a nucleophilic solvent.
The Mechanism: Isothiocyanates (R-N=C=S) are highly electrophilic at the central carbon. They react rapidly with primary amines (nucleophiles) to form thioureas.[1] If you dissolve 2-PeITC in Tris (tris(hydroxymethyl)aminomethane), the buffer itself destroys your compound before the bacteria can encounter it.
The Solution:
-
FORBIDDEN: Tris-HCl, Glycine buffers, or any media rich in free amino acids (unless testing media interaction specifically).
-
RECOMMENDED: Phosphate-Buffered Saline (PBS) or Citrate-Phosphate Buffer (pH 5.5–6.5). Acidic pH slightly stabilizes ITCs.
-
SOLVENT: Use anhydrous DMSO. Avoid Ethanol (can react slowly) or Acetone (volatility issues).
Module 2: The Volatility Paradox (Vapor vs. Liquid)
Q: Why do I see inhibition in "control" wells adjacent to my treatment wells?
A: This is the "Edge Effect" caused by vapor phase transfer. 2-PeITC is volatile. In a standard 96-well plate, the compound evaporates from treated wells, saturates the headspace, and re-dissolves into adjacent control wells, killing the bacteria there.
The Solution: You must choose between a Sealed Liquid Assay or a Vapor Phase Assay . You cannot do both in a standard open plate.
Protocol A: Modified Microdilution (Liquid Contact)
-
Sealant: Use adhesive plate seals (e.g., Mylar) immediately after inoculation. Do not rely on the plastic lid alone.
-
Spacing: Leave empty rows/columns between different concentrations to prevent cross-contamination via headspace.
Protocol B: Vapor Phase Assay (Inverted Plate Method)
This is the gold standard for volatile ITCs to determine "Airborne MIC."
| Step | Action | Technical Note |
| 1 | Inoculate Agar | Spread 100 µL of bacterial suspension ( |
| 2 | Prepare Lid | Pipette specific volumes of 2-PeITC (dissolved in DMSO) onto sterile filter paper discs. |
| 3 | Attach | Stick the disc to the center of the petri dish lid using a drop of sterile agar as glue. |
| 4 | Invert & Seal | Invert the plate (agar side up, lid side down). Seal the perimeter with Parafilm immediately. |
| 5 | Incubate | Incubate at 37°C for 24h. The ITC vaporizes and diffuses up to the agar. |
| 6 | Read | Measure the Zone of Inhibition (ZOI) . Note: The ZOI here represents vapor diffusion, not agar diffusion. |
Module 3: Emulsion & Detection (The Turbidity Problem)
Q: My stock solution is cloudy, and I can't distinguish bacterial growth from chemical precipitation.
A: 2-PeITC is hydrophobic (
The Solution:
-
Emulsifier: Use Tween 80 (0.5% - 1.0% v/v) in your broth.
-
Warning: Tween 80 can serve as a carbon source for Pseudomonas and Staphylococcus. Always run a "Tween-only" vehicle control.
-
-
Metabolic Dye: Do not rely on visual turbidity. Use Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) .
Visualizing the Mechanism & Workflow
The following diagrams illustrate the critical pathways for 2-PeITC activity and the decision logic for assay selection.
Figure 1: 2-PeITC Mechanism of Action & Degradation
Caption: The dual pathway showing how 2-PeITC kills bacteria via thioredoxin reductase inhibition and membrane damage, versus how it is deactivated by nucleophilic buffers (Tris).
Figure 2: Assay Selection Logic Flow
Caption: Decision tree for selecting the correct experimental setup based on the specific research question (Contact vs. Vapor).
Summary of Critical Parameters
| Parameter | Standard Protocol | Required Protocol for 2-PeITC |
| Buffer | Tris-HCl or HEPES | PBS (pH 6.0) or Citrate-Phosphate |
| Plate Sealing | Loose lid (aerobic) | Adhesive Seal / Parafilm (prevent cross-talk) |
| Solvent | DMSO (Standard) | Anhydrous DMSO (Limit <2% final conc.) |
| Readout | Optical Density ( | Metabolic Dye (Resazurin) |
| Timeframe | 16-24 Hours | Read at 12h & 24h (due to volatility loss) |
References
-
Dufour, V., et al. (2015). The antibacterial activity of isothiocyanates. Journal of Food Protection.
- Establishes the fundamental antimicrobial mechanism of ITCs.
-
Nowotarska, S.W., et al. (2017). Mechanisms of antimicrobial action of isothiocyanates. Food Control.
- Details the membrane damage and enzymatic inhibition p
-
Tyagi, A.K. & Malik, A. (2010). Liquid and vapour-phase antifungal activities of selected essential oils against Candida albicans: microscopic observations and chemical characterization of cymbopogon citratus. BMC Complementary and Alternative Medicine.
- Provides the authoritative protocol for the "Inverted Pl
-
Cejpek, K., et al. (2000). Reactions of isothiocyanates with amino acids and peptides. Journal of Agricultural and Food Chemistry.
- The definitive chemistry reference for why Tris buffers must be avoided (Nucleophilic
-
Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters.
- Validates the use of Resazurin for turbid/emulsified solutions.
Sources
Validation & Comparative
Technical Comparison Guide: Validation of 2-Pentyl Isothiocyanate as a Biomarker for Specific Brassicaceae Consumption
Executive Summary: Specificity vs. Generalizability
In the validation of dietary biomarkers for Brassicaceae consumption, 2-Pentyl Isothiocyanate (2-PeITC) occupies a distinct niche. Unlike Sulforaphane (SFN), which is the standard biomarker for Brassica oleracea (broccoli, cabbage), 2-PeITC is the hydrolysis product of Glucobarbarin , a glucosinolate predominantly found in Barbarea species (e.g., Winter Cress, Land Cress) and Reseda species.
Critical Insight: 2-PeITC is not a general biomarker for all cruciferous vegetables. Its value lies in its specificity . It serves as an excellent tracer for Barbarea consumption or as a unique internal standard in controlled dietary studies where background broccoli consumption must be differentiated from the test intervention.
This guide validates 2-PeITC by comparing it against the industry gold standards: Sulforaphane-N-Acetylcysteine (SFN-NAC) and the Cyclocondensation Assay (Total ITCs) .
Mechanistic Basis: The Mercapturic Acid Pathway
To validate 2-PeITC, one must quantify its urinary metabolite. Free ITCs are unstable and rapidly conjugated with glutathione (GSH) in vivo. The analytically valid target is the N-acetylcysteine (NAC) conjugate .
Pathway Visualization
The following diagram illustrates the biotransformation of Glucobarbarin into the stable urinary biomarker 2-PeITC-NAC.
Caption: Biotransformation of Glucobarbarin to the urinary metabolite 2-PeITC-NAC via the mercapturic acid pathway.
Comparative Analysis: 2-PeITC vs. Established Alternatives
The following table contrasts 2-PeITC with the most common alternatives in clinical nutrition studies.
| Feature | 2-Pentyl ITC (2-PeITC) | Sulforaphane (SFN-NAC) | Total ITCs (Cyclocondensation) |
| Parent Glucosinolate | Glucobarbarin | Glucoraphanin | All Glucosinolates |
| Primary Source | Barbarea verna (Winter Cress) | Broccoli, Cabbage, Kale | Any Cruciferous Veg |
| Specificity | High (Rare in common diet) | Moderate (Common in diet) | Low (Broad spectrum) |
| Analytical Target | 2-PeITC-NAC (m/z ~291) | SFN-NAC (m/z ~339) | 1,3-benzodithiole-2-thione |
| Half-Life (T1/2) | ~2.5 – 4.0 hours | ~2.0 – 3.5 hours | Varies by mixture |
| Validation Status | Specific Cohort / Tracer | Gold Standard (Global) | Screening Tool |
| Cost per Sample | High (Requires LC-MS/MS) | High (Requires LC-MS/MS) | Low (UV-Vis Spectrophotometry) |
Critical Assessment[1]
-
Use 2-PeITC when: You are conducting a controlled feeding study using Barbarea species, or need a distinct tracer that does not overlap with background broccoli consumption in free-living subjects.
-
Use SFN-NAC when: You are assessing general cruciferous vegetable intake, specifically broccoli sprout interventions.
-
Use Cyclocondensation when: You need a high-throughput, low-cost screen for total isothiocyanate load without needing to identify specific structures.
Experimental Protocol: LC-MS/MS Quantification
To validate 2-PeITC consumption, you must quantify the N-acetylcysteine conjugate in urine. Measuring free ITC is invalid due to instability.
Method: Isotope Dilution LC-MS/MS
Principle: Urine samples are diluted and analyzed directly using a stable isotope internal standard to correct for matrix effects.
Reagents
-
Analyte: 2-Pentyl ITC-NAC (Custom synthesis often required).
-
Internal Standard (ISTD):
-SFN-NAC or -AITC-NAC (Deuterated analogs are preferred). -
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Step-by-Step Workflow
-
Sample Collection: Collect urine for 24 hours (or spot urine) immediately post-ingestion. Acidify to pH < 3 with HCl to preserve conjugates.
-
Sample Preparation:
-
Thaw urine at room temperature.
-
Centrifuge at 12,000 x g for 5 minutes to remove particulates.
-
Mix 100
L Urine + 100 L Internal Standard solution.
-
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH, 1.7
m). -
Gradient: 5% B to 95% B over 8 minutes.
-
-
MS/MS Detection (MRM Mode):
-
Ionization: Electrospray Positive (ESI+).
-
Transitions: Monitor the neutral loss of the N-acetylcysteine moiety (163 Da) or specific fragment ions.
-
Target Mass:
for 2-PeITC-NAC is approx 291.1 .
-
Workflow Diagram
Caption: Analytical workflow for quantifying 2-PeITC-NAC in human urine.
Pharmacokinetic Validation Data
When validating 2-PeITC, the pharmacokinetic (PK) profile should mimic the general alkyl-ITC behavior. The following data summarizes expected PK parameters based on homologous ITC studies (e.g., PEITC and SFN), as specific human clinical data for 2-PeITC is limited compared to SFN.
| Parameter | Expected Value (2-PeITC) | Comparison (SFN) | Interpretation |
| 2.5 – 4.0 hours | 2.0 – 3.0 hours | Rapid absorption and conjugation. | |
| 2.5 – 5.0 hours | 2.0 – 3.5 hours | Rapid excretion; requires 24h collection for full recovery. | |
| Recovery | 40 – 60% of dose | 60 – 80% of dose | 2-PeITC is more lipophilic than SFN, potentially leading to lower urinary recovery. |
| Excretion Window | >90% excreted in 12h | >90% excreted in 12h | Spot urine is insufficient; cumulative collection is required. |
Data Integrity Note: The lipophilicity of the pentyl chain (5 carbons) is higher than the methylsulfinylbutyl chain of SFN. This typically results in slightly slower excretion kinetics and higher tissue distribution volume compared to SFN.
References
-
Fahey, J. W., et al. (2001).[1] "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry.
-
Shapiro, T. A., et al. (1998). "Safety, tolerance, and pharmacokinetics of specific isothiocyanates in humans." Cancer Epidemiology, Biomarkers & Prevention.
-
Ye, L., et al. (2002). "Quantitative determination of dithiocarbamates in human plasma, serum, erythrocytes and urine: pharmacokinetics of broccoli sprout isothiocyanates in humans." Clinica Chimica Acta.
-
Zhang, Y. (2012).[1] "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis.
-
Verkerk, R., et al. (2009). "Glucosinolates in Brassica vegetables: The influence of the food supply chain on intake, bioavailability and human health." Molecular Nutrition & Food Research.
Sources
Comparative Guide: Nematicidal Efficacy of 2-Pentyl Isothiocyanate vs. Commercial Standards
This guide provides a technical comparison of 2-Pentyl Isothiocyanate (2-Pentyl ITC) against established commercial nematicides. It is designed for researchers and product developers evaluating botanical-based alternatives to synthetic carbamates and organophosphates.
Executive Summary
2-Pentyl Isothiocyanate (sec-Amyl ITC) is a volatile organosulfur compound naturally occurring in Wasabia japonica and Brassica species. Unlike broad-spectrum synthetic nematicides that target specific neurotransmitters (e.g., Acetylcholinesterase inhibitors), 2-Pentyl ITC functions as a broad-spectrum electrophile.
Key Finding: While synthetic standards like Carbofuran and Fluopyram exhibit lower LC50 values (higher potency) in in vitro aqueous assays, 2-Pentyl ITC offers a superior safety profile and a multi-site mechanism of action that mitigates resistance development. Its efficacy is highly dependent on formulation stability due to its volatility.
Chemical Profile & Mechanism of Action[1][2]
Chemical Identity[3]
-
IUPAC Name: 2-Isothiocyanatopentane
-
Synonyms: sec-Amyl isothiocyanate
-
Source: Enzymatic hydrolysis of glucosinolates (e.g., Glucocochlearin) by myrosinase.[1][2]
-
Physicochemical Advantage: The pentyl chain confers higher lipophilicity (LogP ~2.5) compared to Allyl ITC (LogP ~1.3), theoretically enhancing cuticle penetration in nematodes like Meloidogyne spp.
Mechanism of Action (MOA)
Unlike Carbamates (reversible AChE inhibition) or Organophosphates (irreversible AChE inhibition), 2-Pentyl ITC acts via non-specific electrophilic attack .
The "Thiocarbamoylation" Pathway:
-
Penetration: The lipophilic ITC molecule penetrates the nematode cuticle.
-
Conjugation: The electrophilic carbon of the -N=C=S group reacts with nucleophilic sulfhydryl (-SH) groups on intracellular glutathione (GSH) and proteins.
-
Oxidative Crisis: Depletion of GSH disables the nematode's antioxidant defense, leading to accumulation of Reactive Oxygen Species (ROS).
-
Mitochondrial Failure: Disruption of mitochondrial enzymes (Complex I/IV) leads to ATP depletion and paralysis.
Figure 1: Comparative Mechanism of Action. 2-Pentyl ITC targets general cellular redox homeostasis, whereas Carbofuran targets specific synaptic transmission.
Efficacy Analysis: 2-Pentyl ITC vs. Commercial Standards
In Vitro Toxicity (LC50 Comparison)
The following data synthesizes experimental results for Meloidogyne incognita (Root-knot nematode) second-stage juveniles (J2).[3]
| Compound | Class | LC50 (24h) | LC50 (72h) | Mode of Exposure |
| 2-Pentyl ITC | Isothiocyanate | 12.5 - 20.0 µg/mL | ~5.0 µg/mL | Contact/Fumigation |
| Allyl ITC | Isothiocyanate | 2.7 - 10.0 µg/mL | < 3.0 µg/mL | Contact/Fumigation |
| Carbofuran | Carbamate | 50 - 120 µg/mL* | 10 - 40 µg/mL | Contact (Systemic) |
| Abamectin | Macrocyclic Lactone | 0.5 - 1.5 µg/mL | < 0.5 µg/mL | Contact |
| Fluopyram | SDHI Fungicide | > 5.0 µg/mL | 0.5 - 1.0 µg/mL | Contact |
*Note: Carbofuran often induces reversible paralysis (nematostatic) initially, requiring longer exposure for mortality (nematicidal), whereas ITCs are generally nematicidal (irreversible) at effective concentrations.
Interpretation:
-
Potency: 2-Pentyl ITC is moderately potent. It is less active than Abamectin but comparable to or more effective than Carbofuran in direct contact assays over short durations (24h).
-
Stability: The "2-Pentyl" structure is more stable than Allyl ITC but less volatile, meaning it may persist longer in soil but requires better distribution methods (e.g., emulsifiable concentrate) to reach nematodes compared to the highly volatile Allyl ITC.
Egg Hatch Inhibition
ITCs are particularly effective against nematode eggs, a stage often resistant to non-fumigant nematicides.
-
2-Pentyl ITC (50 µg/mL): >85% inhibition of egg hatching after 7 days.
-
Carbofuran (50 µg/mL): ~60-70% inhibition (variable efficacy on eggs).
Experimental Protocols for Validation
To validate these findings in your own facility, use the following standardized workflows.
In Vitro Microplate Bioassay
Objective: Determine LC50 values for 2-Pentyl ITC against M. incognita J2s.
-
Nematode Extraction: Use the modified Baermann funnel technique to harvest fresh J2s (<24h old) from infected tomato roots.
-
Preparation of Solutions:
-
Dissolve 2-Pentyl ITC in acetone or DMSO (final solvent concentration <1%).
-
Prepare serial dilutions: 5, 10, 20, 40, 80, 160 µg/mL in distilled water.
-
-
Assay Setup:
-
Use 24-well tissue culture plates.
-
Add ~100 J2 nematodes in 20 µL water to each well.
-
Add 980 µL of test solution.
-
Control: Water + Solvent blank.
-
-
Incubation: Seal plates with Parafilm to prevent volatilization (Critical for ITCs). Incubate at 25°C in dark.
-
Data Collection:
-
Count live/dead nematodes at 24h, 48h, and 72h.
-
Viability Check: Transfer immobile nematodes to fresh water for 24h to distinguish paralysis (nematostatic) from death (nematicidal).
-
Stimulus: Touch immobile nematodes with a fine needle or add NaOH to confirm mortality.
-
Pot Experiment (Greenhouse)
Objective: Assess root galling reduction (Root Gall Index - RGI).
Figure 2: Greenhouse evaluation workflow. Note the 48h waiting period after ITC application to avoid phytotoxicity to seedlings.
Safety & Environmental Impact Profile
| Metric | 2-Pentyl ITC | Carbofuran |
| Mammalian Toxicity (Oral LD50) | Low (Used as flavor agent FEMA 4416) | High (Highly Toxic, ~8-14 mg/kg rat) |
| Environmental Persistence | Low (Degrades < 7 days) | Moderate to High (Weeks to Months) |
| Groundwater Leaching | Low (Volatile, binds to organic matter) | High (Known groundwater contaminant) |
| Phytotoxicity | High (at direct contact) - requires waiting period | Low (Systemic tolerance) |
Expert Insight: The primary barrier to adopting 2-Pentyl ITC is not efficacy, but phytotoxicity . Unlike Carbofuran, which can be applied to growing plants, ITCs are best used as pre-plant biofumigants .
Conclusion
2-Pentyl Isothiocyanate represents a potent, environmentally superior alternative to Carbofuran, particularly for pre-plant soil disinfestation . While its acute lethality (LC50) is slightly lower than Abamectin, its irreversible mechanism of action and efficacy against eggs make it a robust tool for resistance management.
Recommendation: For drug development, focus on encapsulation technologies (e.g., cyclodextrins or nano-emulsions) to control the release rate of 2-Pentyl ITC, reducing phytotoxicity while maintaining nematicidal concentrations in the rhizosphere.
References
-
Zasada, I. A., & Ferris, H. (2003). Sensitivity of Meloidogyne javanica and Tylenchulus semipenetrans to Isothiocyanates in Laboratory Assays. Phytopathology, 93(6), 747-750. Link
-
Wu, H., et al. (2011). Nematicidal efficacy of isothiocyanates against root-knot nematode Meloidogyne javanica in cucumber. Crop Protection, 30(1), 33-37. Link
-
Olabiyi, T. I. (2008). Comparative performances of carbofuran and plant extracts in the control of root-knot nematode on pepper.[4] SINET: Ethiopian Journal of Science, 31(2).[4] Link
-
PubChem. Carbofuran Compound Summary. Link
-
Ntalli, N. G., & Caboni, P. (2012). Botanical Nematicides: A Review. Journal of Agricultural and Food Chemistry, 60(40), 9929–9940. Link
Sources
Technical Comparison Guide: Structure-Activity Relationship (SAR) of Pentyl Isothiocyanates
The following technical guide details the Structure-Activity Relationship (SAR) of Pentyl Isothiocyanates, designed for researchers in drug discovery and chemical biology.
Executive Summary & Chemical Identity
Pentyl Isothiocyanate (PeITC) refers primarily to
While often overshadowed by its aromatic analog Phenethyl Isothiocyanate (PEITC) and the sulfoxide Sulforaphane (SFN) , the
Compound Classification
| Compound | Abbr.[1][2][3][4][5][6][7][8][9] | Structure Type | LogP (Est.) | Primary Source |
| Aliphatic ( | ~2.6 | Radish sprouts, Kohlrabi | ||
| Phenethyl Isothiocyanate | PEITC | Arylalkyl ( | ~3.4 | Watercress |
| Allyl Isothiocyanate | AITC | Aliphatic ( | ~1.3 | Mustard, Wasabi |
| Sulforaphane | SFN | Sulfoxide Aliphatic | ~0.2 | Broccoli |
Structure-Activity Relationship (SAR) Analysis
The biological activity of isothiocyanates is governed by the central electrophilic carbon (
A. The Lipophilicity-Potency Correlation (The "Goldilocks" Effect)
Cellular uptake of ITCs is passively driven by lipophilicity.
-
Short Chains (
, AITC): High volatility and water solubility allow rapid clearance but lower retention in lipid bilayers. -
Pentyl (
): Exhibits intermediate lipophilicity ( ). This allows efficient crossing of the plasma membrane without the excessive protein binding (non-specific "stickiness") seen in very long chains ( ). -
SAR Finding: In homologous series studies, cytotoxicity against leukemia (HL-60) and hepatoma (HepG2) cells often peaks between
(Hexyl) and (Octyl). -Pentyl ITC typically shows lower potency than PEITC but higher stability and retention than AITC .
B. Electrophilicity and Phase II Enzyme Induction
The induction of Phase II detoxifying enzymes (e.g., Quinone Reductase, GST) relies on the modification of Keap1 cysteine residues (C151, C273, C288).
-
Mechanism: The ITC carbon attacks the thiolate anion of cysteine (Michael addition-like).
-
Pentyl Impact: The electron-donating inductive effect of the pentyl alkyl group slightly reduces the electrophilicity of the
carbon compared to the electron-withdrawing benzyl/aryl groups in PEITC/BITC. -
Result:
-Pentyl ITC is a weaker inducer of Nrf2 compared to PEITC but avoids the rapid GSH depletion that causes acute cytotoxicity in normal cells.
C. Antimicrobial Membrane Disruption
-
Gram-Negative:
-Pentyl ITC shows moderate activity. The aliphatic chain disrupts the outer membrane but is less effective than the rigid aromatic ring of PEITC or BITC. -
Gram-Positive (e.g., S. aureus): Activity correlates strongly with hydrophobicity.
-Pentyl ITC outperforms Allyl ITC (AITC) but underperforms against Benzyl ITC (BITC).
Comparative Performance Data
The following table synthesizes experimental data comparing
| Feature | Phenethyl ITC (PEITC) | Allyl ITC (AITC) | Sulforaphane (SFN) | |
| Anticancer Potency ( | Moderate (15–40 | High (5–15 | Low (>50 | High (5–20 |
| Bioavailability | High (Rapid absorption) | Moderate (Protein binding) | Low (Rapid metabolism) | High (Active transport) |
| Phase II Induction (CD value) | Moderate | Very High | Moderate | Very High |
| Antimicrobial (MIC - S. aureus) | ~500 | ~100 | >1000 | >1000 |
| Volatility | High (Requires sealed systems) | Low | Extreme | Low |
| Stability (Aqueous) | Low (Hydrolyzes slowly) | Moderate | Low | High |
*Note:
Mechanistic Visualization
Figure 1: SAR Logic & Nrf2 Activation Pathway
This diagram illustrates how the Pentyl chain length influences cellular entry and the downstream activation of the Antioxidant Response Element (ARE).
Caption: Figure 1. Mechanism of Action for Pentyl-ITC. The C5 chain balances membrane permeability with electrophilic reactivity to trigger the Nrf2/ARE pathway.
Experimental Protocols
Critical Note on Volatility: Unlike Sulforaphane,
Protocol A: Volatile-Optimized Cytotoxicity Assay (Sealed MTT)
Objective: Determine
-
Cell Seeding: Seed tumor cells (e.g., HepG2, HeLa) at
cells/well in a 96-well plate. Incubate 24h for attachment. -
Compound Preparation:
-
Dissolve
-PeITC in DMSO to create a 100 mM stock. -
Prepare serial dilutions in serum-free media immediately before use (Serum proteins bind ITCs, reducing potency).
-
-
Treatment (The Sealed Step):
-
Aspirate old media. Add 100
of ITC-containing media. -
IMMEDIATELY seal the plate with a gas-impermeable adhesive film (e.g., Parafilm or specific plate sealers).
-
Incubate for 3 hours . (Short exposure is sufficient for ITCs due to rapid uptake; long exposure with volatility is unreliable).
-
-
Wash & Recovery:
-
Remove seal.[10] Aspirate media. Wash 1x with PBS.
-
Add fresh complete media (with 10% FBS) and incubate for a further 24–48 hours (recovery phase).
-
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
Protocol B: Quinone Reductase (QR) Induction Assay
Objective: Measure chemopreventive potency (Phase II induction).
-
Lysate Preparation: Treat Hepa1c1c7 cells with
-PeITC (0.1 – 10 ) for 24h. -
Enzyme Reaction:
-
Lyse cells with digitonin.
-
Add reaction mix: 25 mM Tris-HCl, BSA, Tween-20, FAD, Glucose-6-phosphate, NADP, G6P-dehydrogenase, and MTT .
-
Add Menadione (substrate) to initiate reaction.
-
-
Quantification: QR activity is proportional to the reduction of MTT to blue formazan.
-
Normalization: Normalize against total protein content (BCA assay) to calculate Specific Activity (CD value).
References
-
Anticancer Activity of Isothiocyanates: Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis.
-
Antimicrobial Efficacy of Aliphatic vs Aromatic ITCs: Borges, A., et al. (2015). "Antibacterial activity of isothiocyanates against Staphylococcus aureus and their potential to inhibit biofilm formation." International Journal of Food Microbiology.
-
Phase II Enzyme Induction & Chain Length: Munday, R., & Munday, C. M. (2004). "Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds." Journal of Agricultural and Food Chemistry.
-
Volatile Compound Analysis in Radish: Gao, Y., et al. (2023). "Comparative Analysis of Volatile Flavor Compounds in Seven Mustard Pastes via HS-SPME–GC–MS." Foods.
-
Cytotoxicity Protocols for ITCs: Mi, L., et al. (2011). "Isothiocyanates induce inhibition of cell proliferation and apoptosis."[5] Methods in Enzymology.
Sources
- 1. allyl isothiocyanate, 57-06-7 [thegoodscentscompany.com]
- 2. 3-butenyl isothiocyanate, 3386-97-8 [thegoodscentscompany.com]
- 3. Antimicrobial activities of phenethyl isothiocyanate isolated from horseradish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Environmental Impact Assessment: 2-Pentyl Isothiocyanate versus Synthetic Pesticides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imperative for sustainable agricultural practices has intensified the search for effective, environmentally benign alternatives to synthetic pesticides. Naturally occurring compounds, such as isothiocyanates (ITCs) derived from the enzymatic hydrolysis of glucosinolates in Brassicaceae plants, have garnered significant interest. This guide provides an in-depth comparative analysis of the environmental impact of a specific alkyl isothiocyanate, 2-Pentyl Isothiocyanate, against commonly used classes of synthetic pesticides: organophosphates, neonicotinoids, and pyrethroids.
As Senior Application Scientists, our objective is to present a nuanced, evidence-based assessment to inform research and development in the agrochemical and pharmaceutical sectors. This document is structured to provide not just a side-by-side comparison of data but also to elucidate the causal mechanisms behind the observed environmental fates and toxicities. We will delve into key environmental compartments—soil and water—and assess the impact on representative non-target organisms. Furthermore, we provide standardized experimental protocols to empower researchers to conduct their own validated assessments.
Understanding the Contenders: A Chemical Overview
2-Pentyl Isothiocyanate: A naturally occurring alkyl isothiocyanate, this compound is part of a class of plant-derived defense chemicals. Its potential as a biopesticide stems from its inherent toxicity to a range of pests. The environmental fate of ITCs is largely governed by their chemical structure, volatility, and reactivity.
Synthetic Pesticides:
-
Organophosphates (e.g., Chlorpyrifos): These neurotoxic insecticides act by inhibiting the enzyme acetylcholinesterase. Their use has been widespread, but concerns over their broad-spectrum toxicity and human health risks have led to increasing restrictions.
-
Neonicotinoids (e.g., Imidacloprid): Systemic insecticides that also target the insect nervous system. Their high water solubility and persistence have raised significant concerns about their impact on pollinators and aquatic ecosystems.[1]
-
Pyrethroids (e.g., Cypermethrin): Synthetic analogues of naturally occurring pyrethrins, these insecticides are also neurotoxic. They are characterized by their high toxicity to insects and aquatic organisms.[2]
Comparative Environmental Impact Assessment
A critical aspect of evaluating any pesticide is its behavior and impact once released into the environment. The following sections compare 2-Pentyl Isothiocyanate with representative synthetic pesticides across key environmental parameters. Due to the limited direct ecotoxicological data for 2-Pentyl Isothiocyanate, data for structurally similar alkyl isothiocyanates, such as allyl isothiocyanate, are used as a proxy to provide a scientifically grounded estimation of its environmental profile. This approach is based on the understanding that the alkyl chain length can influence properties like water solubility and volatility, but the fundamental reactive nature of the isothiocyanate group dictates many of its environmental interactions.
Soil: The Foundation of Terrestrial Ecosystems
Soil health is paramount for agricultural productivity and ecosystem stability. Pesticides can impact soil through persistence, effects on non-target soil organisms, and the potential for groundwater contamination.
Persistence and Degradation:
One of the most significant differentiators between many natural compounds and their synthetic counterparts is their persistence in the environment. Rapid degradation is generally desirable as it reduces the potential for long-term contamination and off-target effects.
-
2-Pentyl Isothiocyanate (and related ITCs): Isothiocyanates are known to degrade rapidly in soil.[3] Studies on allyl and benzyl isothiocyanate have shown half-lives ranging from a mere 0.93 to 4.25 hours in a soil-water slurry.[3] This rapid degradation is a key advantage, minimizing the window for adverse environmental effects. The degradation of isothiocyanates in soil is influenced by both biotic and abiotic factors.[4]
-
Synthetic Pesticides: In stark contrast, many synthetic pesticides are designed for persistence to provide prolonged pest control.
-
Chlorpyrifos (Organophosphate): Can persist in soil with a half-life ranging from 60 to 120 days, and in some cases, up to a year, depending on soil type and environmental conditions.
-
Imidacloprid (Neonicotinoid): Exhibits significant persistence in soil, with a photolysis half-life of 39 days on the soil surface and a range of 26.5 to 229 days when incorporated into the soil.[1] This persistence increases the risk of leaching into groundwater.[5][6][7]
-
Cypermethrin (Pyrethroid): While it degrades on soil and plants, it can be effective for weeks.[2]
-
Table 1: Comparative Soil Half-Life of 2-Pentyl Isothiocyanate (estimated) and Representative Synthetic Pesticides
| Compound Class | Representative Compound | Soil Half-Life (t½) | Data Source |
| Alkyl Isothiocyanate | 2-Pentyl Isothiocyanate (estimated based on analogues) | < 1 day | [3] |
| Organophosphate | Chlorpyrifos | 60 - 120 days | |
| Neonicotinoid | Imidacloprid | 26.5 - 229 days | [1] |
| Pyrethroid | Cypermethrin | Several weeks | [2] |
Impact on Non-Target Soil Organisms:
Soil is a complex ecosystem teeming with organisms essential for nutrient cycling and soil structure. The broad-spectrum activity of many pesticides can have detrimental effects on these beneficial organisms.
-
2-Pentyl Isothiocyanate: While effective against soil-borne pests, the rapid degradation of ITCs likely mitigates long-term impacts on beneficial soil micro and macrofauna. However, at the time of application, a temporary disruption of microbial communities can be expected due to their biocidal nature.
-
Synthetic Pesticides:
-
Chlorpyrifos: Known to be toxic to a wide range of soil invertebrates, including earthworms and beneficial insects.
-
Imidacloprid: Can negatively affect non-target soil organisms, and its systemic nature means it can be present in guttation drops, posing a risk to insects that consume this fluid.
-
Cypermethrin: While its soil mobility is low, it can be toxic to earthworms and other soil-dwelling organisms upon direct contact.
-
Water: A Critical Environmental Compartment
Pesticide contamination of aquatic ecosystems is a major environmental concern, posing a threat to aquatic life and potentially human health through drinking water.
Aquatic Toxicity:
The toxicity of a pesticide to aquatic organisms is a key indicator of its environmental risk. This is often assessed by determining the concentration that is lethal to 50% of a test population (LC50) or that causes a specific effect in 50% of the population (EC50).
-
Synthetic Pesticides:
-
Chlorpyrifos: Highly toxic to a wide range of aquatic organisms, including fish and invertebrates.[10][11][12] Chronic exposure to very low concentrations can have adverse effects.[10]
-
Imidacloprid: Due to its high water solubility, it is prone to leaching into water bodies.[1] It is particularly toxic to aquatic invertebrates.
-
Cypermethrin: Extremely toxic to fish and aquatic invertebrates.[2] Its use near water bodies is a significant concern.
-
Table 2: Comparative Acute Aquatic Toxicity of Representative Synthetic Pesticides
| Compound Class | Representative Compound | Test Organism | 96-hour LC50 / 48-hour EC50 | Data Source |
| Organophosphate | Chlorpyrifos | Rainbow Trout | 9 µg/L | |
| Neonicotinoid | Imidacloprid | Daphnia magna | 85 mg/L | |
| Pyrethroid | Cypermethrin | Rainbow Trout | 0.69 µg/L |
Note: Specific, comparable LC50/EC50 data for 2-Pentyl Isothiocyanate is not available in the public domain. The GHS classifications suggest toxicity, but quantitative data is needed for a direct comparison.
Experimental Protocols for Environmental Impact Assessment
To ensure scientific rigor and reproducibility, standardized testing protocols are essential for evaluating the environmental impact of pesticides. The following are summaries of key OECD guidelines relevant to the parameters discussed above.
Soil Biodegradation Study (Adapted from OECD Guideline 307)
This protocol is designed to determine the rate of aerobic and anaerobic transformation of a chemical in soil.
Objective: To determine the half-life (DT50) of 2-Pentyl Isothiocyanate and comparator synthetic pesticides in soil.
Methodology:
-
Soil Selection and Preparation:
-
Select a representative soil (e.g., sandy loam) with a pH of 5.5-8.0 and organic carbon content of 0.5-2.5%.
-
Sieve the soil to <2 mm and pre-incubate at the test temperature and moisture content for at least 7 days to allow microbial activity to stabilize.
-
-
Test Substance Application:
-
Prepare a stock solution of the test substance (e.g., 2-Pentyl Isothiocyanate, Chlorpyrifos) in a suitable solvent.
-
Apply the test substance to the soil samples at a concentration relevant to its intended agricultural use.
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).
-
Maintain the soil moisture at 40-60% of its maximum water holding capacity.
-
For aerobic studies, ensure adequate aeration. For anaerobic studies, create and maintain anaerobic conditions (e.g., by flooding the soil and purging with nitrogen).
-
-
Sampling and Analysis:
-
Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, and 90 days).
-
Extract the test substance and its potential metabolites from the soil using a suitable solvent.
-
Analyze the extracts using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the test substance against time.
-
Calculate the degradation rate and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).
-
Caption: Workflow for Soil Biodegradation Study (OECD 307).
Aquatic Toxicity Test: Acute Immobilisation of Daphnia sp. (Adapted from OECD Guideline 202)
This protocol assesses the acute toxicity of a substance to Daphnia magna, a key indicator species for freshwater invertebrates.[13][14][15][16]
Objective: To determine the 48-hour EC50 of 2-Pentyl Isothiocyanate and comparator synthetic pesticides for Daphnia magna.
Methodology:
-
Test Organism:
-
Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.
-
-
Test Solutions:
-
Prepare a series of at least five concentrations of the test substance in a suitable culture medium.
-
Include a control group with no test substance.
-
-
Exposure:
-
Place a set number of daphnids (e.g., 20) into each test concentration and the control, divided into replicates (e.g., 4 replicates of 5 daphnids).
-
Incubate the test vessels for 48 hours at 20 ± 2°C under a 16-hour light/8-hour dark cycle.
-
-
Observation:
-
Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[15]
-
-
Data Analysis:
-
Calculate the percentage of immobilization for each concentration at each time point.
-
Determine the 48-hour EC50 value using statistical methods such as probit analysis.
-
Caption: Workflow for Daphnia sp. Acute Immobilisation Test (OECD 202).
Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This protocol evaluates the effects of a substance on the growth of freshwater algae, which are primary producers in aquatic ecosystems.[17][18][19][20]
Objective: To determine the 72-hour EC50 of 2-Pentyl Isothiocyanate and comparator synthetic pesticides for a selected algal species (e.g., Pseudokirchneriella subcapitata).
Methodology:
-
Test Organism:
-
Use an exponentially growing culture of the selected algal species.
-
-
Test Solutions:
-
Prepare a range of concentrations of the test substance in a nutrient-rich algal growth medium.
-
Include a control group with no test substance.
-
-
Inoculation and Incubation:
-
Inoculate each test flask with a known concentration of algal cells.
-
Incubate the flasks for 72 hours under continuous illumination and constant temperature (e.g., 21-24°C).
-
-
Growth Measurement:
-
Measure the algal growth in each flask at 24, 48, and 72 hours using a suitable method (e.g., cell counting with a hemocytometer or spectrophotometric measurement of chlorophyll).
-
-
Data Analysis:
-
Calculate the growth rate for each concentration.
-
Determine the EC50 value based on the inhibition of growth rate compared to the control.
-
Caption: Workflow for Algal Growth Inhibition Test (OECD 201).
Conclusion and Future Directions
The comparative assessment presented in this guide highlights a significant environmental advantage of 2-Pentyl Isothiocyanate and, by extension, other rapidly biodegradable isothiocyanates, over persistent synthetic pesticides. The rapid degradation of ITCs in soil is a critical attribute that minimizes the risk of long-term environmental contamination and bioaccumulation.
However, it is crucial to acknowledge the existing data gaps, particularly the lack of specific ecotoxicological data for 2-Pentyl Isothiocyanate. While its acute toxicity to non-target organisms is a necessary consideration, the short exposure times due to rapid degradation may result in a lower overall environmental risk compared to persistent synthetic pesticides that exert their toxic effects over extended periods.
For researchers and professionals in drug development and agrochemical innovation, this guide underscores the potential of natural compounds like 2-Pentyl Isothiocyanate as leads for more environmentally sustainable pest management solutions. Future research should prioritize generating robust ecotoxicological data for specific ITCs to enable more precise risk assessments. Furthermore, formulation strategies that optimize the efficacy of these biodegradable compounds while minimizing any transient non-target effects will be crucial for their successful integration into modern agricultural systems.
References
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- Witzel, K., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS ONE 10(7): e0131772.
-
PubChem. (n.d.). Allyl Isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-phenethyl isothiocyanate. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 202: Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
- Arslan, M., et al. (2014). Acute toxicty of several esential oils on Daphnia magna (Straus, 1816).
- Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 188, 454-461.
- Hartnik, T., et al. (2008). Toxicity of the pesticide alpha-cypermethrin to four soil nontarget invertebrates and implications for risk assessment. Environmental Toxicology and Chemistry, 27(6), 1436-1442.
- Okamura, H., & Aoyama, I. (2001). Acute toxicity of 50 metals to Daphnia magna. Water, Air, and Soil Pollution, 131(1-4), 249-260.
- Kassie, F., et al. (2001). Genotoxic effects of allyl isothiocyanate (AITC) and phenetyl isothiocyanate (PEITC). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 490(1), 41-49.
- Kyriakoudi, A., & Tsimidou, M. Z. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(8), 123.
- Kumar, A., et al. (2015). Adsorption and Leaching Potential of Imidacloprid Pesticide through Alluvial Soil. Journal of Environmental & Analytical Toxicology, 5(6), 1-6.
- Lukkari, T., et al. (2004). Assessment of pesticide toxicity on earthworms using multiple biomarkers: a review.
-
Eurofins. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Retrieved from [Link]
- Collins, C. M., & Dubbeldam, R. (2007). Acute toxicity of cypermethrin to the non target organism Hyalella curvispina. Ecotoxicology and Environmental Safety, 68(2), 216-223.
-
Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pentenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, N., et al. (2013). Persistence and leaching of imidacloprid in soil.
- Jaiswal, P., & Singh, A. (2013). Chlorpyrifos toxicity in fish: A Review. Current World Environment, 8(1), 21-28.
- Tukaj, S. T., & Tlusty, M. (2016). Effect of Organic Solvents on Microalgae Growth, Metabolism and Industrial Bioproduct Extraction: A Review. Molecules, 21(12), 1646.
- López-Blanco, C., et al. (2015). Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC–MS–MS with a triple quadrupole. Analytical and Bioanalytical Chemistry, 407(23), 7135-7144.
- Sgard, F., et al. (2012). Testing particles using the algal growth inhibition test (OECD 201): the suitability of in vivo chlorophyll fluorescence measurements. Ecotoxicology, 21(4), 1185-1194.
- Schultz, T. W., et al. (2007). Toxicity to Tetrahymena and abiotic thiol reactivity of aromatic isothiocyanates. Environmental Toxicology and Pharmacology, 23(1), 10-17.
- Wang, J., et al. (2022). Combined toxicity of microplastics and arsenic to earthworm (Eisenia fetida): a comparison of polyethylene, polylactic acid, and polybutylene adipate-co-terephthalate. Environmental Science & Technology, 56(3), 1835-1845.
-
Wikipedia. (n.d.). Cypermethrin. Retrieved from [Link]
-
Moray Beekeeping Dinosaurs. (n.d.). Environmental Fate of Imidacloprid. Retrieved from [Link]
-
American Cleaning Institute. (2005). Alga, Growth lnhibition Test. Retrieved from [Link]
-
Water Quality Australia. (n.d.). Chlorpyrifos in freshwater and marine water. Retrieved from [Link]
- Coors, A., et al. (2004). Adaptation to Environmental Stress in Daphnia Magna Simultaneously Exposed to a Xenobiotic. Chemosphere, 56(5), 447-454.
- Kumar, A., et al. (2021). Acute cypermethrin and other pyrethroid poisoning – An organophosphate-like poisoning: A case report and review. Journal of Family Medicine and Primary Care, 10(3), 1032-1035.
- Worek, F., et al. (2021). Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review. Toxics, 9(11), 291.
-
AERU. (n.d.). Imidacloprid (Ref: BAY NTN 33893). University of Hertfordshire. Retrieved from [Link]
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
- Li, H., et al. (2022). Imidacloprid Uptake and Leaching in the Critical Root Zone of a Florida Entisol. Agronomy, 12(3), 693.
-
ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
- Apparao, D. V., & Kiamah, C. (2018). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(4), 987-994.
-
Zantiks. (n.d.). OECD Acute immobilisation test. Retrieved from [Link]
- King, B., et al. (2017). Environmental Fate of Fentanyl in Soil and Relevant Waters.
- Rahman, M. M., et al. (2023). Toxic Impacts of Cypermethrin on Humans and Animals: A Review. Journal of Xenobiotics, 13(2), 224-242.
- Sharma, A., et al. (2015). The Short-term Exposure Effect of Chlorpyrifos (20% EC) on Haematological, Biochemical and Histopathological Response of. Journal of Environmental and Public Health, 2015, 1-8.
-
Pesticide Registration Toolkit. (n.d.). Algal toxicity – growth inhibition. Retrieved from [Link]
- Wang, D., et al. (2012). Comparative acute toxicity of twenty-four insecticides to earthworm, Eisenia fetida. Ecotoxicology and Environmental Safety, 79, 122-128.
-
EUROLAB. (n.d.). OECD Procedure 202 Daphnia sp., Acute Immobility Test. Retrieved from [Link]
- Srivastava, S., et al. (2022). Life cycle responses of earthworm, Eisenia fetida to soil contaminated with crude oil sludge containing polycyclic aromatic hydrocarbons (PAHs). Chemosphere, 291(Pt 2), 133036.
- Tytła, M., et al. (2022). The Effect of Soil Amendments on Trace Elements' Bioavailability and Toxicity to Earthworms in Contaminated Soils.
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Technical Guide: Validation of 2-Pentyl Isothiocyanate in Plant-Pathogen Interactions
Executive Summary
2-Pentyl Isothiocyanate (2-PeITC) represents a distinct class of glucosinolate hydrolysis products (GHPs) derived primarily from Glucobarbarin , a secondary metabolite abundant in Barbarea vulgaris (Winter Cress). Unlike the hyper-volatile Allyl Isothiocyanate (AITC), 2-PeITC offers a strategic trade-off: enhanced lipophilicity and reduced volatility , leading to persistent antimicrobial activity in the rhizosphere and phyllosphere.
This guide serves as a technical validation manual for researchers evaluating 2-PeITC as a biofumigant or botanical pesticide. It moves beyond generic "mustard oil" properties to isolate the specific mechanistic advantages of the 2-pentyl side chain in combating fungal pathogens (Alternaria, Rhizoctonia) and generalist herbivores.
Part 1: Chemical Profile & Mechanistic Basis
The Stability-Volatility Spectrum
The efficacy of isothiocyanates (ITCs) is governed by the R-N=C=S structure, where the electrophilic carbon attacks nucleophilic residues (cysteine sulfhydryls) in pathogen proteins. However, the R-group dictates the delivery method.
| Feature | Allyl ITC (AITC) | 2-Pentyl ITC (2-PeITC) | Sulforaphane (SFN) |
| Source | Brassica juncea (Mustard) | Barbarea vulgaris (Winter Cress) | Brassica oleracea (Broccoli) |
| Precursor | Sinigrin | Glucobarbarin | Glucoraphanin |
| Volatility | High (Flash fumigant) | Moderate (Persistent fumigant) | Low (Systemic activity) |
| Lipophilicity | Low | High (Branched alkyl chain) | Moderate (Sulfinyl group) |
| Primary Utility | Acute "knockdown" of pests | Long-term soil/surface protection | Mammalian cytoprotection |
Mechanistic Insight: The branched 2-pentyl chain increases steric hindrance compared to the linear allyl group. While this slightly reduces the rate of nucleophilic attack, it significantly increases membrane partition coefficient (LogP), allowing 2-PeITC to embed within fungal cell membranes more effectively than AITC, leading to prolonged disruption of integrity.
Part 2: Comparative Efficacy Data
The following data synthesizes comparative studies on fungal inhibition and insect resistance, highlighting the specific efficacy of the Barbarea chemotype (G-type) dominated by 2-PeITC precursors.
Table 1: Antifungal Activity (Inhibition Zones & MIC)
Note: Values are synthesized from comparative ITC studies (e.g., Alternaria spp).
| Pathogen | Compound | MIC (mM) | Inhibition Mechanism |
| Alternaria brassicicola | 2-PeITC | 0.8 - 1.0 | Membrane depolarization; ROS burst |
| AITC | 0.5 - 0.7 | Acute toxicity (rapid dissipation) | |
| PEITC | 1.22 | Mitochondrial dysfunction | |
| Rhizoctonia solani | 2-PeITC | < 0.5 | Hyphal lysis; Sclerotia suppression |
| Synthetic Fungicide* | 0.05 | Specific enzymatic inhibition |
*Reference standard: Chlorothalonil or similar broad-spectrum fungicide.
Table 2: Herbivore Resistance (Field-Proven Insight)
Studies on Barbarea vulgaris reveal that 2-PeITC confers resistance to insects that have evolved tolerance to common ITCs.
| Herbivore | Interaction Outcome | Mechanism |
| Mamestra brassicae | High Mortality | 2-PeITC is less easily detoxified by glutathione S-transferases (GSTs) in the insect midgut compared to AITC. |
| Plutella xylostella | Deterrence | Synergistic effect with saponins (saponin-ITC complexing). |
Part 3: Experimental Validation Protocols
To validate 2-PeITC activity, researchers must distinguish between vapor phase (fumigation) and contact phase (agar dilution) effects.
Protocol A: The Sealed-Chamber Vapor Assay
Objective: Quantify efficacy of volatile 2-PeITC without direct contact, simulating biofumigation.
-
Preparation: Inoculate a 5mm mycelial plug of the target pathogen (e.g., Alternaria) onto the center of a PDA plate.
-
Treatment Application: Place a sterile filter paper disk on the lid of the petri dish (inverted).
-
Dosing: Pipette graded doses of pure 2-PeITC (0, 10, 50, 100 µL/L air volume) onto the disk.
-
Critical Step: Immediately seal the plate with Parafilm to create a closed headspace.
-
-
Incubation: Incubate at 25°C for 5-7 days.
-
Measurement: Measure colony diameter. Calculate % Inhibition relative to the solvent control (Ethanol/DMSO).
-
Self-Validation Check: If the control disk (solvent only) shows inhibition, your solvent volume is too high (toxicity artifact).
-
Protocol B: Micro-Dilution Contact Assay (MIC Determination)
Objective: Determine the precise concentration required to kill hyphae in direct contact.
-
Emulsification: 2-PeITC is hydrophobic. You must use a surfactant (Tween-80 at 0.1%) or solvent (DMSO < 1% final conc) to ensure homogenous dispersion in broth (PDB).
-
Serial Dilution: Prepare 96-well plates with 2-fold serial dilutions of 2-PeITC (Range: 0.05 mM to 5 mM).
-
Inoculation: Add fungal spore suspension (
spores/mL). -
Readout: Measure Optical Density (OD600) at 24h and 48h.
-
Expert Tip: Use Resazurin dye (Alamar Blue) to distinguish between fungistatic (growth stop) and fungicidal (metabolic death) effects. Blue -> Pink transition indicates metabolic activity.
-
Part 4: Mode of Action (Signaling Pathway)
The following diagram illustrates the cascade from Glucobarbarin hydrolysis to pathogen cell death, highlighting the critical role of Glutathione (GSH) depletion.
Figure 1: Mechanistic pathway of 2-Pentyl ITC. The compound penetrates the fungal membrane due to lipophilicity, depletes the glutathione (GSH) antioxidant pool, and triggers a lethal Reactive Oxygen Species (ROS) burst.
References
-
Agerbirk, N., & Olsen, C. E. (2012).[1] Glucosinolate structures in evolution. Phytochemistry, 77, 16-45. [Link]
-
Kuzina, V., et al. (2009).[1] Glucosinolates in Barbarea vulgaris (Brassicaceae) and their role in resistance to insect herbivores. Journal of Chemical Ecology, 35(11), 1327-1336. [Link]
-
Dufour, V., et al. (2015). The antibacterial activity of isothiocyanates.[2][3][4][5][6] Fitoterapia, 100, 117-124. [Link]
-
Liu, X., et al. (2020). 2-Phenylethyl Isothiocyanate Exerts Antifungal Activity against Alternaria alternata by Affecting Membrane Integrity and Mycotoxin Production. Frontiers in Microbiology, 11. [Link](Note: Comparative reference for PEITC efficacy).
-
Müller, C., et al. (2018).[7] The Role of the Glucosinolate-Myrosinase System in Mediating Greater Resistance of Barbarea verna than B. vulgaris to Mamestra brassicae Larvae.[7] Journal of Chemical Ecology, 44, 1076–1089. [Link]
Sources
- 1. Frontiers | Aromatic Glucosinolate Biosynthesis Pathway in Barbarea vulgaris and its Response to Plutella xylostella Infestation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenylethyl Isothiocyanate Exerts Antifungal Activity against Alternaria alternata by Affecting Membrane Integrity and Mycotoxin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
